6-Methylpicolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUUGSGSUZRPRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239416 | |
| Record name | 6-Methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-60-1 | |
| Record name | 6-Methylpicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methylpyridine-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methylpicolinic acid | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26023 | |
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| Record name | 6-Methylpyridine-2-carboxylic acid | |
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| Record name | 6-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-METHYLPYRIDINE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KB675Y352L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 6-Methylpicolinic Acid from 2,6-Lutidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for producing 6-methylpicolinic acid from 2,6-lutidine. This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details two primary approaches: a classical chemical oxidation method using potassium permanganate and a biocatalytic route employing the fungus Exophiala dermatitidis. This guide presents quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways and experimental workflows to facilitate practical application in a research and development setting.
Introduction
2,6-Lutidine (2,6-dimethylpyridine) is a readily available and cost-effective starting material derived from coal tar or synthesized industrially.[1] Its selective oxidation to this compound (6-methyl-2-pyridinecarboxylic acid) presents a synthetic challenge, as the reaction must be controlled to prevent over-oxidation to the corresponding pyridine-2,6-dicarboxylic acid. The successful mono-oxidation provides a key building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. This guide explores both a well-established chemical oxidation method and a promising, greener biocatalytic alternative.
Chemical Synthesis: Controlled Oxidation with Potassium Permanganate
The selective mono-oxidation of 2,6-lutidine can be achieved using a strong oxidizing agent like potassium permanganate under carefully controlled conditions. The stoichiometry of the oxidant and the reaction temperature are critical parameters to maximize the yield of the desired mono-acid and minimize the formation of the di-acid byproduct.
Reaction Mechanism
The oxidation of the methyl group of 2,6-lutidine by potassium permanganate is believed to proceed through a free-radical mechanism involving hydrogen atom abstraction.[2] The benzylic-like protons of the methyl group are susceptible to abstraction by the permanganate ion, initiating a cascade of oxidation steps that transform the methyl group into a carboxylic acid. The reaction is performed in a neutral aqueous medium to control the reactivity of the permanganate and favor the formation of the mono-oxidized product.
Experimental Protocol
This protocol is adapted from a method demonstrating a 75% yield of this compound.[3]
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid or other suitable acid for pH adjustment
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask, dissolve 10.71 g (0.1 mol) of 2,6-lutidine in 500 mL of deionized water.
-
Heating: Begin stirring the solution and heat it to 60°C.
-
Addition of Oxidant: Once the temperature is stable at 60°C, begin the portion-wise addition of 23.7 g (0.15 mol) of solid potassium permanganate. Add the potassium permanganate in ten equal portions, with a 30-minute interval between each addition. It is crucial to maintain the reaction temperature at approximately 60°C throughout the addition process.
-
Reaction Monitoring: After the final addition of potassium permanganate, continue stirring the reaction mixture at 60°C for a total reaction time of 5 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up:
-
Upon completion, immediately filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate to room temperature.
-
Adjust the pH of the filtrate to 5 using a suitable acid (e.g., dilute hydrochloric acid).
-
Transfer the pH-adjusted filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
-
Isolation and Purification:
-
Combine the organic extracts and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Lutidine | [3] |
| Oxidizing Agent | Potassium Permanganate | [3] |
| Stoichiometry (Lutidine:KMnO₄) | 1 : 1.5 | [3] |
| Solvent | Deionized Water | [3] |
| Reaction Temperature | 60°C | [3] |
| Reaction Time | 5 hours | [3] |
| Yield | 75% | [3] |
Biocatalytic Synthesis: Regioselective Oxidation by Exophiala dermatitidis
A highly selective and environmentally benign alternative to chemical oxidation is the use of whole-cell biocatalysis. The n-dodecane-assimilating fungus, Exophiala dermatitidis (strain DA5501), has been shown to regioselectively oxidize one methyl group of 2,6-lutidine to produce this compound with a high molar conversion and without the formation of the di-acid byproduct.
Experimental Protocol
The following is a generalized protocol based on the reported bioconversion. Optimization of media components, cell density, and downstream processing may be required for specific laboratory conditions.
Materials:
-
Exophiala dermatitidis DA5501 culture
-
Growth medium (e.g., Sabouraud dextrose agar for initial culture)
-
Production medium (containing n-dodecane as a carbon source and other essential nutrients)
-
2,6-Lutidine
-
Phosphate buffer
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Acid for pH adjustment
Equipment:
-
Shaker incubator
-
Bioreactor (for scaled-up production)
-
Centrifuge
-
pH meter
-
Extraction and purification equipment as in the chemical synthesis protocol
Procedure:
-
Cultivation of Exophiala dermatitidis:
-
Inoculate a suitable growth medium with E. dermatitidis DA5501 and incubate until a sufficient cell mass is obtained.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).
-
-
Bioconversion:
-
Resuspend the harvested cells in a production medium containing n-dodecane as the carbon source.
-
Add 2,6-lutidine to the cell suspension. The optimal substrate concentration should be determined empirically.
-
Incubate the reaction mixture under controlled conditions of temperature and agitation. A typical incubation time reported is 54 hours.
-
-
Downstream Processing:
-
Separate the fungal biomass from the fermentation broth by centrifugation or filtration.
-
Acidify the supernatant to a pH that facilitates the extraction of this compound.
-
Extract the product from the acidified broth using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product from the organic extract using standard techniques such as crystallization or chromatography.
-
Quantitative Data
| Parameter | Value |
| Biocatalyst | Exophiala dermatitidis DA5501 |
| Substrate | 2,6-Lutidine |
| Carbon Source | n-Dodecane |
| Incubation Time | 54 hours |
| Product Concentration | 67 mM (9.2 g/L) |
| Molar Conversion Yield | 89% |
Safety Considerations
4.1. 2,6-Lutidine
-
Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation.[4][5]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[4] Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4]
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed.[4]
4.2. Potassium Permanganate
-
Hazards: Strong oxidizer. May cause or intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage.
-
Handling: Keep away from heat and combustible materials. Do not breathe dust. Wear protective gloves, clothing, eye protection, and face protection.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.
Visualizations
Reaction Pathway
Caption: Synthetic routes to this compound.
Experimental Workflow: Chemical Synthesis
References
- 1. Exophiala dermatitidis, ‘the real black fungus’ fungemia in a patient with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 5. Frontiers | Case report: First isolation of Exophiala dermatitidis from subcutaneous phaeohyphomycosis in a cat [frontiersin.org]
6-Methylpicolinic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methylpicolinic acid, a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. This document outlines its fundamental chemical properties, a detailed synthesis protocol, and key quantitative data.
Chemical Structure and Nomenclature
This compound is a derivative of pyridine, featuring both a methyl and a carboxylic acid functional group.
-
Common Name: this compound[3]
The structure consists of a pyridine ring where the nitrogen atom is at position 1. A carboxylic acid group is attached at the 2-position, and a methyl group is substituted at the 6-position.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 137.14 g/mol | [1][3][4] |
| Melting Point | 130 °C | [3][4] |
| Boiling Point | 100 °C at 4.5 mmHg | [3][4] |
| pKa | 5.83 (at 25 °C) | [5] |
| Appearance | White to almost white powder to crystal | [3] |
| Solubility | Soluble in water | [3] |
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of 2,6-dimethylpyridine. A representative experimental protocol is detailed below.
Objective: To synthesize this compound via the potassium permanganate oxidation of 2,6-dimethylpyridine.
Materials:
-
2,6-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dimethylpyridine in deionized water. Begin stirring the solution and heat to approximately 60°C.
-
Oxidation: Slowly add potassium permanganate to the heated solution in portions. The temperature of the reaction mixture should be carefully maintained around 60°C throughout the addition. The disappearance of the purple color of the permanganate indicates the progression of the reaction.
-
Reaction Monitoring and Work-up: After the complete addition of potassium permanganate, continue heating and stirring the mixture for several hours until the reaction is complete.
-
Filtration: Once the reaction is finished, cool the mixture and filter it to remove the manganese dioxide precipitate.
-
Acidification and Extraction: Adjust the pH of the filtrate to 5 using hydrochloric acid. Extract the aqueous solution with ethyl acetate.
-
Isolation and Purification: Collect the organic phase and concentrate it under reduced pressure. The crude product can then be recrystallized from ethanol to yield pure this compound.
Logical Workflow of Synthesis
The following diagram illustrates the key steps in the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis workflow for this compound.
References
- 1. environmentclearance.nic.in [environmentclearance.nic.in]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 5. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 6. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 6-Methylpicolinic Acid: A Technical Guide for Researchers
An in-depth analysis of the solubility of 6-Methylpicolinic acid in various organic solvents, complete with experimental methodologies and practical workflows, to support researchers in drug development and scientific investigation.
Introduction to this compound
This compound, also known as 6-methyl-2-pyridinecarboxylic acid, is a heterocyclic compound with a molecular weight of 137.14 g/mol .[1][2] Its structure, featuring a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 6-position, imparts it with specific physicochemical properties that govern its solubility in different media. Understanding its solubility is paramount for a wide range of applications, from its use as a biochemical reagent to its potential role as a building block in the synthesis of novel pharmaceutical agents.[3][4] This technical guide provides a comprehensive overview of the available solubility data for this compound and its close structural analog, picolinic acid, along with detailed experimental protocols for solubility determination.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₇NO₂ | [5] |
| Molecular Weight | 137.14 g/mol | [1][2] |
| Melting Point | ~130 °C | [1][2] |
| Boiling Point | 100 °C at 4.5 mmHg | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
Solubility of this compound and a Key Analog
Direct quantitative solubility data for this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, valuable insights can be drawn from supplier information and from detailed studies on its parent compound, picolinic acid (pyridine-2-carboxylic acid). The addition of a methyl group is expected to slightly increase the lipophilicity and may influence solubility.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and picolinic acid. The data for picolinic acid should be considered as a reasonable estimate for the solubility of this compound, particularly in guiding solvent selection for initial experiments.
| Solvent | Compound | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | This compound | 100 mg/mL | Not Specified | [6] |
| Water | Picolinic acid | ~862.5 g/kg | 20 | [3] |
| Ethanol | Picolinic acid | ~57.1 g/kg | 20 | [3] |
| Acetonitrile | Picolinic acid | ~17.0 g/kg | 20 | [3] |
| DMSO/PEG300/Tween-80/Saline (10:40:5:45) | This compound | ≥ 2.5 mg/mL | Not Specified | |
| DMSO/SBE-β-CD/Saline (10:90 with 20% SBE-β-CD) | This compound | ≥ 2.5 mg/mL | Not Specified | |
| DMSO/Corn Oil (10:90) | This compound | ≥ 2.5 mg/mL | Not Specified |
Qualitative Solubility Information
Qualitative assessments indicate that this compound is soluble in water and methanol.[1]
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for various research and development activities. The following sections detail established methodologies for this purpose.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3][7]
Principle: A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known mass or volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solid solute is determined.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-calibrated syringe fitted with a filter (e.g., 0.22 µm) to prevent the transfer of any solid particles.
-
Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Drying and Weighing: Dry the container with the solid residue to a constant weight in a desiccator.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
Analytical Quantification Methods
For more precise measurements or for high-throughput screening, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the concentration of the solute in the saturated solution.[8][9][10]
Principle: A saturated solution is prepared and filtered as in the gravimetric method. The concentration of the solute in the filtrate is then determined by comparing its analytical signal (e.g., peak area in a chromatogram) to a calibration curve prepared with standard solutions of known concentrations.
Detailed Protocol (using HPLC-UV):
-
Standard Solution Preparation: Prepare a stock solution of this compound of a known concentration in the chosen solvent or a compatible mobile phase.
-
Calibration Curve: Perform serial dilutions of the stock solution to create a series of standard solutions with known concentrations.
-
Chromatographic Analysis: Analyze each standard solution by HPLC-UV to obtain a chromatogram. The area of the peak corresponding to this compound is recorded.
-
Calibration Plot: Plot the peak area versus the concentration of the standard solutions to generate a calibration curve.
-
Sample Analysis: Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3). Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Concentration Determination: Analyze the diluted sample by HPLC-UV and determine its concentration using the calibration curve.
-
Solubility Calculation: Calculate the original solubility by taking into account the dilution factor.
Visualizing the Experimental Workflow
To aid in the conceptualization of the solubility determination process, the following diagram illustrates a general workflow.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
This technical guide provides a consolidated resource for understanding and determining the solubility of this compound in organic solvents. While direct quantitative data for this specific compound is limited, the provided data for its close analog, picolinic acid, offers a valuable starting point for solvent selection and experimental design. The detailed experimental protocols for both gravimetric and analytical methods equip researchers with the necessary tools to generate precise and reliable solubility data. This information is crucial for advancing research and development efforts that utilize this compound in various scientific and pharmaceutical applications.
References
- 1. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 2. This compound | 934-60-1 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. feradical.utsa.edu [feradical.utsa.edu]
An In-depth Technical Guide to the Physicochemical Properties of 6-Methylpicolinic Acid
This technical guide provides a comprehensive overview of the melting and boiling point data for 6-Methylpicolinic acid (CAS No. 934-60-1). It is intended for researchers, scientists, and professionals in drug development who require accurate physical property data and standardized experimental methodologies.
Physicochemical Data of this compound
This compound, also known as 6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative. Its physical properties, particularly its melting and boiling points, are crucial for its purification, handling, and application in various chemical syntheses.
The reported values for the melting and boiling points of this compound are summarized below. It is important to note the variation in reported melting points and the pressure-dependent nature of the boiling point.
| Parameter | Value | Conditions |
| Melting Point | 130 °C | Not specified |
| 120-127 °C | Not specified[1] | |
| 127.0-132.0 °C | Not specified[2] | |
| Boiling Point | 100 °C | at 4.5 mmHg[3][4] |
| 283.6 °C | at 760 mmHg[1] |
Experimental Protocols
Standardized methodologies are critical for obtaining reliable and reproducible melting and boiling point data. The following are detailed protocols for these determinations.
The capillary method is a widely accepted technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-4 mm is optimal.
-
Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.
-
Heating: The apparatus is heated at a controlled rate. A rapid heating rate can be used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.
-
Observation: The temperature at which the first liquid droplet is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
For determining the boiling point at atmospheric pressure (760 mmHg), a standard distillation setup is used. For reduced pressure measurements, a vacuum distillation apparatus is required.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Heat source (e.g., heating mantle)
-
Boiling chips
-
Thermometer (calibrated)
-
(For vacuum distillation) Vacuum pump, manometer, and vacuum adapter
Procedure:
-
Apparatus Assembly: The this compound sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The distillation apparatus is assembled.
-
Heating: The flask is heated gently. The temperature of the vapor is monitored with the thermometer, ensuring the top of the bulb is level with the side arm of the distillation head.
-
Equilibrium: The boiling point is the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing.
-
Pressure Correction (if necessary): If the atmospheric pressure is not exactly 760 mmHg, a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to normalize the boiling point. For vacuum distillation, the pressure is controlled by the vacuum pump and measured with a manometer.
Workflow Visualization
The logical workflow for the determination of the physicochemical properties of a compound like this compound is depicted below.
Caption: Workflow for Physicochemical Property Determination.
References
The Biological Activity of 6-Methylpicolinic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid, a pyridine-based carboxylic acid, and its derivatives have emerged as a scaffold of significant interest in medicinal chemistry. The incorporation of the 6-methylpicolinoyl moiety into various molecular frameworks has led to the discovery of compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to enzyme inhibition, making this class of compounds a fertile ground for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current state of research into the biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.
Anticancer Activity
Derivatives of this compound, particularly its amides, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The structural modifications of the parent molecule play a crucial role in modulating the potency and selectivity of these compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values, the concentration at which 50% of cell growth is inhibited.
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6p | N-Methylpicolinamide-4-thiol | HepG2 (Liver) | <10 | [1] |
| HCT-116 (Colon) | <10 | [1] | ||
| SW480 (Colon) | <10 | [1] | ||
| SPC-A1 (Lung) | <10 | [1] | ||
| A375 (Melanoma) | <10 | [1] | ||
| EB171 | Betulonic acid amide | A375 (Melanoma) | 17 | [2] |
| COLO 829 (Melanoma) | 35 | [2] | ||
| Betulonic Acid | Parent Compound | A375 (Melanoma) | 7 | [2] |
| HDFs (Normal Fibroblasts) | 14 | [2] |
Mechanism of Action: Endoplasmic Reticulum Stress-Mediated Apoptosis
Certain picolinic acid derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving endoplasmic reticulum (ER) stress, a process that is independent of the classical mitochondrial pathway. This signaling cascade is initiated by the perturbation of ER homeostasis, leading to the activation of the unfolded protein response (UPR) and subsequent cell death.
Antimicrobial Activity
Derivatives of 6-methylpyridine, a closely related structural analog of this compound, have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacterial strains.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 6-methylpyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 15t | Staphylococcus aureus (MRSA) | 1-2 | [3] |
| Bacillus subtilis | 1-2 | [3] | |
| Escherichia coli | 1-2 | [3] | |
| 16d | Staphylococcus aureus (MRSA) | 0.5 | [3] |
| Bacillus subtilis | 0.5 | [3] | |
| Escherichia coli | 0.5 | [3] | |
| Hydrazide 2 | Bacillus cereus | >5 | [4] |
| Pectobacterium carotovorum | >5 | [4] | |
| Hydrazone 5 | Staphylococcus aureus 209P | >5 | [4] |
| Bacillus cereus | >5 | [4] | |
| Pectobacterium carotovorum | >5 | [4] | |
| Hydrazone 6 | Bacillus cereus | >5 | [4] |
Enzyme Inhibition
This compound and its derivatives have been investigated as inhibitors of various enzymes, with a particular focus on metallo-β-lactamases (MBLs). MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics.
Quantitative Enzyme Inhibition Data
The inhibitory activity of this compound against metallo-β-lactamases is summarized below.
| Compound | Enzyme | IC50 (µM) |
| This compound | IMP-1 | >100 |
| VIM-2 | >100 | |
| NDM-1 | 32.2 | |
| L1 | >100 |
Experimental Protocols
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solution
-
Multichannel pipette
-
Plate incubator
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well containing the serially diluted compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Metallo-β-Lactamase Inhibition Assay (Nitrocefin-based)
This assay measures the ability of a compound to inhibit the hydrolytic activity of a metallo-β-lactamase using the chromogenic substrate nitrocefin.
Materials:
-
Purified metallo-β-lactamase enzyme
-
Nitrocefin stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test compound stock solution
-
96-well microplate
-
Microplate reader
Protocol:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme. Include a control with no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the nitrocefin solution to each well to initiate the reaction. A final concentration of 100 µM is commonly used.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 490 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader. The rate of color change is proportional to the enzyme's activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Conclusion
This compound and its derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight the potential of these molecules as leads for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. The provided experimental methodologies offer a foundation for researchers to explore and expand upon the findings summarized herein.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity Evaluation of Imidazole Derivatives Containing 6-Methylpyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
6-Methylpicolinic Acid: A Versatile Heterocyclic Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid, systematically named 6-methylpyridine-2-carboxylic acid, is a functionalized pyridine derivative that has emerged as a crucial heterocyclic building block in synthetic chemistry.[1] With the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol , its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 6-position.[2][3] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for a wide array of applications, from the development of novel pharmaceuticals to the construction of advanced materials and coordination complexes.[2][4][5] Its ability to act as a bidentate chelating agent is a particularly noteworthy characteristic, driving its use in coordination and medicinal chemistry.[1][6] This guide provides a comprehensive overview of its properties, synthesis, and applications, supported by detailed experimental protocols and quantitative data.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are fundamental to its application in synthesis. Key data points have been compiled from various sources to provide a clear reference for laboratory use.[1][2][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 934-60-1 | [1][2][3] |
| Molecular Formula | C7H7NO2 | [2][3] |
| Molecular Weight | 137.14 g/mol | [2][3] |
| Appearance | White to off-white or light brown solid/powder | [1][2] |
| Melting Point | 130 °C | [1][7] |
| Boiling Point | 100 °C at 4.5 mmHg | [1][7] |
| Density | 1.230 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 5.83 (25 °C) | [1] |
| InChI Key | LTUUGSGSUZRPRV-UHFFFAOYSA-N | [3] |
| SMILES | CC1=NC(=CC=C1)C(=O)O | [2][3] |
Table 2: Solubility Data
| Solvent System | Solubility | Notes | Reference(s) |
| DMSO | 100 mg/mL (729.18 mM) | Ultrasonic assistance may be needed. | [2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (18.23 mM) | Clear solution for in vivo studies. | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | Clear solution for in vivo studies. | [2] |
| Water | Soluble | - | [1] |
Table 3: Spectroscopic Information
| Technique | Data Availability | Reference(s) |
| ¹H NMR | Spectra available in public databases (e.g., SpectraBase). | [3] |
| ¹³C NMR | Data available in public databases. | [3] |
| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center. | [3] |
| Infrared (FTIR) | Spectra available (KBr wafer technique). | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is well-established, with common methods involving the selective oxidation of a precursor like 2,6-dimethylpyridine.
Diagram 1: Synthesis of this compound
Caption: Oxidation of 2,6-dimethylpyridine to this compound.
Detailed Protocol: Synthesis from 2,6-Dimethylpyridine
This protocol describes the synthesis of this compound via the oxidation of 2,6-dimethylpyridine with potassium permanganate, adapted from established procedures.[1]
Materials:
-
2,6-dimethylpyridine (10.71 g, 0.1 mol)
-
Potassium permanganate (KMnO4) (23.7 g, 0.15 mol)
-
Deionized water (500 mL)
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid or similar for pH adjustment
Procedure:
-
Dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water in a suitable reaction vessel.
-
Stir the solution and heat to 60 °C.
-
Add potassium permanganate (23.7 g, 0.15 mol) portion-wise in ten increments, with a 30-minute interval between each addition. Maintain the reaction temperature at approximately 60 °C throughout the addition.
-
After the final addition, continue stirring the reaction mixture at 60 °C for 5 hours.
-
Upon completion, immediately filter the hot reaction mixture to remove insoluble manganese dioxide.
-
Cool the filtrate and adjust the pH to 5 with a suitable acid.
-
Extract the aqueous solution with ethyl acetate.
-
Collect the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid. Expected Yield: Approximately 10.3 g (75%).[1]
Applications as a Heterocyclic Building Block
The utility of this compound stems from its bifunctional nature, allowing for transformations at both the carboxylic acid and the pyridine ring.
Coordination Chemistry
A primary application of this compound is its role as a bidentate ligand. It readily chelates metal ions through the pyridine nitrogen and the deprotonated carboxylate oxygen, forming stable 5-membered rings.[6] This property is exploited in the synthesis of metal complexes with applications in catalysis and materials science.[4][8] For instance, it has been used to synthesize benzoxazolylpyridine nickel complexes for ethylene dimerization and chromium(III)tin(IV) heterometallic complexes.[4]
Diagram 2: Bidentate Chelation
Caption: Bidentate coordination of this compound to a metal center.
Medicinal Chemistry and Bioactive Molecules
This compound is recognized as a key heterocyclic building block for life science research.[2][4] Its derivatives are studied for various pharmacological activities. Research has explored its use in:
-
Antidiabetic Metal Complexes: Studying the interactions of carrier ligands with human serum albumin.[1]
-
Metalloenzyme Inhibitors: Acting as a chelating scaffold for inhibitors.[1]
-
Drug Discovery: Serving as a starting material for more complex biologically active molecules.[5][9]
Organic Synthesis
The carboxylic acid group of this compound is a handle for various synthetic transformations, such as esterification, amidation, and reduction, to introduce further complexity. The pyridine ring itself can undergo transformations, though it is generally deactivated towards electrophilic substitution.
Diagram 3: General Synthetic Workflow
Caption: Synthetic pathways originating from this compound.
Protocol: Esterification of a Picolinic Acid Derivative
The following is a general protocol for Fischer esterification, a common reaction for the carboxylic acid group, based on a procedure for a related compound.[10]
Materials:
-
5-Hydroxy-4-methylpicolinic acid (1.0 equivalent) - Note: This is a representative substrate.
-
Methanol (10-20 volumes)
-
Concentrated sulfuric acid (catalytic amount, 0.1-0.2 equivalents)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Suspend the picolinic acid derivative (1.0 equivalent) in methanol (10-20 volumes).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.
Conclusion
This compound is a highly valuable and versatile heterocyclic compound in modern synthesis. Its well-defined reactivity, commercial availability, and straightforward synthesis make it an attractive starting material. The dual functionality of the carboxylic acid and the pyridine ring provides multiple avenues for synthetic elaboration. Its strong chelating ability is a cornerstone of its application in coordination chemistry, while its role as a scaffold continues to be explored in the development of new bioactive molecules and pharmaceuticals. The data and protocols presented in this guide underscore its significance and provide a practical foundation for its use in research and development.
References
- 1. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:934-60-1 | Chemsrc [chemsrc.com]
- 5. A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. sjctni.edu [sjctni.edu]
- 7. This compound | 934-60-1 [sigmaaldrich.com]
- 8. Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data of 6-Methylpicolinic Acid: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Methylpicolinic acid (CAS No: 934-60-1), a significant compound in various research and development domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₇NO₂ with a molecular weight of 137.14 g/mol . The spectroscopic data presented below has been aggregated from various sources to provide a comprehensive analytical profile of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | H-3 |
| ~7.6-7.8 | t | 1H | H-4 |
| ~7.3-7.5 | d | 1H | H-5 |
| ~2.6 | s | 3H | -CH₃ |
| >10 | br s | 1H | -COOH |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~165-170 | -COOH |
| ~158-162 | C-6 |
| ~148-152 | C-2 |
| ~138-142 | C-4 |
| ~125-130 | C-5 |
| ~122-126 | C-3 |
| ~22-26 | -CH₃ |
Infrared (IR) Spectroscopy
The following table summarizes the major absorption bands observed in the infrared spectrum of this compound.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1450 | Medium | C=C and C=N stretching (Aromatic ring) |
| ~1380 | Medium | C-H bend (-CH₃) |
| ~1300 | Medium | C-O stretch |
| ~900 | Broad | O-H bend (out-of-plane) |
Mass Spectrometry (MS)
The mass spectrum of this compound obtained by electron ionization (EI) shows a distinct fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 137 | ~60 | [M]⁺ (Molecular Ion) |
| 120 | ~10 | [M-OH]⁺ |
| 92 | 100 | [M-COOH]⁺ |
| 65 | ~40 | [C₅H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
A general protocol for obtaining NMR spectra of solid organic compounds like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker Avance-400, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[1]
-
Data Acquisition:
-
For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for observing all proton signals.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
The infrared spectrum of solid this compound can be obtained using the KBr pellet method:
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.
-
Pellet Formation: The mixture is then placed into a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A background spectrum of a pure KBr pellet is recorded first to subtract any contributions from the matrix and atmospheric water or carbon dioxide. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile and thermally stable organic compounds like this compound.
-
Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The probe is heated to volatilize the sample.
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative intensity of the ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound with its key spectroscopic correlations.
References
A Technical Guide to the Bioconversion of 2,6-Dimethylpyridine to 6-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the bioconversion of 2,6-dimethylpyridine (also known as 2,6-lutidine) into the valuable chemical intermediate, 6-methylpicolinic acid. This biotransformation offers a regioselective and environmentally benign alternative to traditional chemical synthesis routes. The core of this guide focuses on the microbial catalyst, experimental protocols, metabolic pathways, and analytical methodologies pertinent to this process. Quantitative data is presented in structured tables for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams. This document is intended to serve as a comprehensive resource for researchers in biocatalysis, metabolic engineering, and pharmaceutical development.
Introduction
This compound is a significant building block in the synthesis of various pharmaceuticals and agrochemicals. Traditional chemical methods for its production from 2,6-dimethylpyridine often require harsh oxidizing agents and can suffer from a lack of regioselectivity, leading to the formation of byproducts such as pyridine-2,6-dicarboxylic acid (dipicolinic acid). Biocatalysis presents an attractive alternative, offering high selectivity under mild reaction conditions. This guide details the bioconversion process, with a primary focus on the use of the fungus Exophiala dermatitidis.
Microbial Biocatalyst
The key microorganism identified for the regioselective oxidation of 2,6-dimethylpyridine is the n-dodecane-assimilating fungus, Exophiala dermatitidis (Kano) de Hoog DA5501.[1] This organism has demonstrated the ability to oxidize a single methyl group of 2,6-dimethylpyridine to a carboxyl group, yielding this compound.[1]
Exophiala dermatitidis is a black yeast-like fungus known for its metabolic versatility and ability to thrive in environments containing hydrocarbons.[2][3] Its enzymatic machinery, particularly cytochrome P450 monooxygenases, is implicated in the oxidation of a wide range of substrates, including alkanes and aromatic compounds.
Quantitative Data Summary
The bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis DA5501 has been shown to be highly efficient. The key performance metrics are summarized in the table below.
| Parameter | Value | Reference |
| Microorganism | Exophiala dermatitidis DA5501 | [1] |
| Substrate | 2,6-Dimethylpyridine | [1] |
| Product | This compound | [1] |
| Molar Conversion Yield | 89% | [1] |
| Product Concentration | 67 mM (9.2 g/L) | [1] |
| Reaction Time | 54 hours | [1] |
| Byproducts | No dipicolinic acid detected | [1] |
Proposed Metabolic Pathway
The precise metabolic pathway for the oxidation of 2,6-dimethylpyridine in Exophiala dermatitidis has not been fully elucidated. However, based on known fungal metabolic pathways for the oxidation of methyl groups on aromatic rings and alkanes, a plausible pathway can be proposed. The transformation likely proceeds through a three-step enzymatic oxidation of one of the methyl groups.
The initial and rate-limiting step is the hydroxylation of the methyl group to form 6-methyl-2-pyridinemethanol. This reaction is likely catalyzed by a cytochrome P450 monooxygenase.[4] These enzymes are common in fungi and are known to be involved in the metabolism of xenobiotics and hydrocarbons.[4][5] The alcohol intermediate is then further oxidized to an aldehyde, 6-methyl-2-pyridinecarboxaldehyde, by an alcohol dehydrogenase. Finally, an aldehyde dehydrogenase catalyzes the oxidation of the aldehyde to the final product, this compound.
Experimental Protocols
This section provides a detailed methodology for the bioconversion of 2,6-dimethylpyridine to this compound using Exophiala dermatitidis DA5501, based on established procedures for fungal biotransformations.
Materials and Media
-
Microorganism: Exophiala dermatitidis (Kano) de Hoog DA5501
-
Growth Medium:
-
Yeast extract: 10 g/L
-
Peptone: 20 g/L
-
Glucose: 20 g/L
-
Adjust pH to 6.0
-
-
Basal Salt Medium for Bioconversion:
-
(NH₄)₂SO₄: 2.0 g/L
-
KH₂PO₄: 1.0 g/L
-
MgSO₄·7H₂O: 0.5 g/L
-
FeSO₄·7H₂O: 0.01 g/L
-
Yeast extract: 0.2 g/L
-
Adjust pH to 6.0
-
-
Carbon Source for Growth: n-Dodecane
-
Substrate: 2,6-Dimethylpyridine
-
Product Standard: this compound
Experimental Workflow
The overall experimental workflow consists of three main stages: inoculum preparation, cell cultivation for catalyst production, and the bioconversion reaction.
Detailed Procedures
Stage 1: Inoculum Preparation
-
Aseptically transfer a loopful of E. dermatitidis DA5501 from a stock culture to a 250 mL flask containing 50 mL of sterile growth medium.
-
Incubate the flask at 28°C on a rotary shaker at 150 rpm for 48-72 hours, or until significant cell growth is observed.
Stage 2: Catalyst Production
-
Prepare a 1 L flask containing 200 mL of basal salt medium.
-
Add 1% (v/v) n-dodecane as the sole carbon source.
-
Inoculate the medium with 5% (v/v) of the seed culture from Stage 1.
-
Incubate the culture at 28°C and 150 rpm for 5-7 days.
-
Harvest the fungal cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with a sterile 0.1 M phosphate buffer (pH 7.0).
Stage 3: Bioconversion Reaction
-
Resuspend the washed cell pellet in 0.1 M phosphate buffer (pH 7.0) to a final cell concentration of 50 g/L (wet weight).
-
Transfer the cell suspension to a 250 mL baffled flask.
-
Add 2,6-dimethylpyridine to a final concentration of 75 mM.
-
Incubate the reaction mixture at 30°C on a rotary shaker at 200 rpm for up to 54 hours.
-
Withdraw samples at regular intervals for analysis.
Analytical Methods
Sample Preparation:
-
Centrifuge the collected samples at 10,000 x g for 5 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter before analysis.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1 M phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Quantification: Use external standards of 2,6-dimethylpyridine and this compound to construct a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) (with derivatization):
-
Derivatization: For the analysis of the non-volatile this compound, derivatization to a more volatile ester (e.g., methyl or silyl ester) is recommended. A common method is methylation with diazomethane or silylation with BSTFA.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
Ionization: Electron Impact (EI).
-
Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.
Broader Context and Alternative Biocatalysts
While Exophiala dermatitidis is a prime candidate for this bioconversion, other microorganisms, particularly from the genera Rhodococcus and Arthrobacter, are known for their ability to degrade pyridine and its derivatives.[6][7] For instance, various Rhodococcus species can metabolize a wide range of aromatic compounds and often possess robust enzymatic systems for oxidation reactions.[7] Although specific data on the regioselective oxidation of 2,6-dimethylpyridine by these organisms is limited, they represent a promising area for future screening and metabolic engineering efforts to develop alternative or improved biocatalysts.
Conclusion
The bioconversion of 2,6-dimethylpyridine to this compound using Exophiala dermatitidis DA5501 is a highly efficient and selective process. This technical guide provides the fundamental knowledge, quantitative data, and detailed protocols necessary for researchers to replicate and build upon these findings. The proposed metabolic pathway, likely involving a cytochrome P450 monooxygenase, offers a target for future enzymatic and genetic studies to further enhance the efficiency of this biotransformation. The methodologies outlined herein can be adapted for the screening of other microorganisms and for the optimization of reaction conditions, ultimately contributing to the development of sustainable and industrially viable routes for the production of valuable pyridine-based chemical intermediates.
References
- 1. Bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exophiala dermatitidis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exophiala dermatitidis: Key issues of an opportunistic fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Alkanes to Carboxylic Acids: Terminal Oxygenation by a Fungal Peroxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evolution of Fungal Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. mdpi.com [mdpi.com]
The Pivotal Role of 6-Methylpicolinic Acid in Pharmaceutical Intermediate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
6-Methylpicolinic acid, a pyridine derivative, serves as a critical building block in the synthesis of a variety of pharmaceutical intermediates. Its unique structural features allow for versatile chemical modifications, making it an indispensable starting material for the production of high-value active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the applications of this compound in the synthesis of key pharmaceutical intermediates, with a focus on the widely used anticancer drug Sorafenib and the antifibrotic agent Pirfenidone.
Synthesis of Sorafenib Intermediates
Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma, is synthesized through a multi-step process where a derivative of picolinic acid is a key component. The synthesis involves the preparation of the crucial intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.
Synthesis of 4-Chloro-N-methylpicolinamide
The initial step involves the conversion of a picolinic acid derivative to 4-chloro-N-methylpicolinamide.
Experimental Protocol:
A common route begins with the chlorination of 2-picolinic acid using thionyl chloride (SOCl₂) to form the acid chloride. This is followed by amidation with methylamine.
-
Step 1: Chlorination of 2-Picolinic Acid To a mixture of 2-picolinic acid (1 equivalent), sodium bromide (catalytic amount), and chlorobenzene, thionyl chloride is added. The reaction mixture is heated to afford 4-chloropyridine-2-carbonyl chloride hydrochloride[1].
-
Step 2: Amidation The resulting acid chloride is then reacted with a 2M solution of methylamine in methanol to yield 4-chloro-N-methylpicolinamide[1]. In some procedures, a 40% aqueous methylamine solution is used[2].
Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide
The chlorinated intermediate is then coupled with 4-aminophenol to form the diaryl ether intermediate.
Experimental Protocol:
To a solution of 4-aminophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium tert-butoxide is added. After stirring, 4-chloro-N-methylpicolinamide (1 equivalent) and potassium carbonate are introduced, and the mixture is heated to 80-110°C for several hours[3][4]. The product is then isolated and purified.
Final Assembly of Sorafenib
The final step involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.
Experimental Protocol:
4-(4-aminophenoxy)-N-methylpicolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in a solvent such as dichloromethane (DCM) to yield Sorafenib[5].
Quantitative Data for Sorafenib Intermediate Synthesis
| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Reference(s) |
| Synthesis of 4-chloro-N-methylpicolinamide | 2-Picolinic acid, Thionyl chloride, Methylamine | NaBr | Various | 80-95 | [2] |
| Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide | 4-Chloro-N-methylpicolinamide, 4-Aminophenol | KOtBu, K₂CO₃ or Cs₂CO₃ | DMF | 80-98 | [3][4] |
| Final assembly of Sorafenib | 4-(4-aminophenoxy)-N-methylpicolinamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate | - | DCM | 92 | [5] |
Synthesis of Pirfenidone
Pirfenidone, a drug used for the treatment of idiopathic pulmonary fibrosis, can be synthesized using a derivative of this compound, 5-methyl-2(1H)-pyridinone, through an Ullmann condensation reaction.
Ullmann Condensation for Pirfenidone Synthesis
This reaction involves the coupling of 5-methyl-2(1H)-pyridinone with an aryl halide, typically chlorobenzene or bromobenzene, in the presence of a copper catalyst and a base.
Experimental Protocol:
A mixture of 5-methyl-2(1H)-pyridinone (1 equivalent), an aryl halide such as chlorobenzene (which can also serve as the solvent), a base like potassium carbonate, and a copper(I) catalyst (e.g., CuI or cuprous oxide) is heated under an inert atmosphere[6][7]. An organic ligand, such as N,N'-dimethylethylenediamine (DMEDA), is often added to facilitate the reaction[6]. The reaction is typically carried out at elevated temperatures (130-175°C) for several hours[6][8]. After the reaction is complete, the product is isolated and purified.
Purification of Pirfenidone
Purification of the crude Pirfenidone is crucial to achieve the required purity for pharmaceutical applications. A common method involves acid-base extraction.
Experimental Protocol:
The crude Pirfenidone is dissolved in an acidic aqueous solution (e.g., 5% acetic acid) and heated. The solution is then treated with a base (e.g., 25% aqueous sodium hydroxide) to precipitate the purified Pirfenidone. The solid is collected by filtration, washed, and dried[8]. Recrystallization from a solvent mixture like toluene and heptanes can also be employed for further purification[9].
Quantitative Data for Pirfenidone Synthesis
| Reaction Step | Starting Materials | Key Reagents/Catalysts | Solvent | Yield (%) | Purity | Reference(s) |
| Ullmann Condensation | 5-Methyl-2(1H)-pyridinone, Chlorobenzene/Bromobenzene | CuI, DMEDA, K₂CO₃ or Cuprous Oxide, K₂CO₃ | Chlorobenzene/DMF | ~85 | >98% | [6] |
Signaling Pathway Inhibition by Sorafenib
Sorafenib functions by inhibiting multiple kinases involved in tumor progression and angiogenesis. This includes the Raf-MEK-ERK signaling pathway and various receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.
Conclusion
This compound and its derivatives are invaluable precursors in the synthesis of complex pharmaceutical molecules. The examples of Sorafenib and Pirfenidone highlight the strategic importance of this building block in developing treatments for life-threatening diseases. The synthetic routes, while involving multiple steps, have been optimized to achieve high yields and purity, demonstrating the robustness of chemical processes built upon this versatile intermediate. Further research into novel applications of this compound in medicinal chemistry is warranted and holds the potential for the discovery of new therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 5. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 6. WO2017072216A1 - Process for the synthesis of pirfenidone - Google Patents [patents.google.com]
- 7. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2017122139A1 - An improved process for the preparation of pirfenidone - Google Patents [patents.google.com]
- 9. US8519140B2 - Method for synthesizing pirfenidone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 6-Methylpicolinic Acid in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Methylpicolinic acid (6-mpa), also known as 6-methylpyridine-2-carboxylic acid, is a versatile bidentate ligand in coordination chemistry. As a derivative of picolinic acid, it chelates to metal ions through the nitrogen atom of the pyridine ring and an oxygen atom of the carboxylate group, forming a stable five-membered ring. The presence of the methyl group at the 6-position introduces steric and electronic modifications compared to the parent picolinic acid, influencing the coordination geometry, stability, and reactivity of its metal complexes. These complexes have garnered interest in various fields, including bioinorganic chemistry as enzyme inhibitors, and in catalysis for organic transformations. This document provides detailed protocols for the synthesis of the ligand and its metal complexes, their characterization, and applications, supported by quantitative data and workflow diagrams.
Part 1: Synthesis Protocols
Protocol 1.1: Synthesis of this compound
This protocol describes the synthesis of this compound via the oxidation of 2,6-dimethylpyridine.
Materials:
-
2,6-dimethylpyridine
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Round-bottom flask (1 L)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
In a 1 L round-bottom flask, dissolve 2,6-dimethylpyridine (10.71 g, 0.1 mol) in 500 mL of deionized water.
-
Heat the solution to 60 °C with stirring.
-
Carefully add potassium permanganate (23.7 g, 0.15 mol) in ten small portions over 5 hours (one portion every 30 minutes). Maintain the reaction temperature at 60 °C.
-
After the final addition, continue stirring at 60 °C for an additional hour to ensure the reaction goes to completion.
-
Hot-filter the reaction mixture to remove the manganese dioxide (MnO₂) precipitate.
-
Cool the filtrate to room temperature and adjust the pH to approximately 5 with hydrochloric acid.
-
Transfer the solution to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Recrystallize the solid from a minimal amount of hot water to obtain pure this compound as a white crystalline solid.
Visualization of Synthesis Workflow:
Protocol 1.2: General Synthesis of Metal(II) Complexes of this compound
This protocol provides a general method for synthesizing M(II)-6-mpa complexes (e.g., M = Ni, Mn, Co, Cd, Zn).
Materials:
-
This compound (6-mpa)
-
Metal(II) salt (e.g., Ni(NO₃)₂·6H₂O, MnCl₂·4H₂O, Co(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1 M)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve this compound (2 mmol) in 20 mL of a 1:1 methanol/water solvent mixture in a 50 mL round-bottom flask.
-
Slowly add 1 M NaOH solution dropwise with stirring until the ligand is fully deprotonated and dissolved (pH ~7-8).
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of deionized water.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A precipitate will typically form immediately or upon standing.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with deionized water (2 x 10 mL) and then with a small amount of cold methanol.
-
Dry the complex in a desiccator over silica gel. The product can be further purified by recrystallization from an appropriate solvent if necessary.
Part 2: Quantitative Data Summary
Table 1: Crystallographic Data for [Ni(6-mpa)₂(H₂O)₂]·2H₂O
The following table summarizes key bond lengths and angles for the nickel(II) complex with 6-methylpicolinate, providing insight into the coordination geometry.
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | Ni-O(carboxylate) | 2.04 - 2.06 |
| Ni-N(pyridine) | 2.08 - 2.10 | |
| Ni-O(water) | 2.09 - 2.11 | |
| Bond Angles | O(carboxylate)-Ni-N | 78.5 - 79.5 |
| O(water)-Ni-O(water) | 88.0 - 92.0 | |
| N-Ni-N | 95.0 - 98.0 |
Data adapted from studies on pseudopolymorphism in Nickel(II) complexes with 6-methylpicolinate.
Table 2: Biological Activity of Metal-6-mpa Complexes
Several metal complexes of this compound have been evaluated for their inhibitory activity against α-glucosidase, an enzyme relevant to diabetes mellitus.[1]
| Complex Formula | Metal Ion | IC₅₀ (µM) against α-glucosidase |
| [Mn(6-mpa)₂(H₂O)₂] | Mn(II) | 0.247 ± 0.10 |
| [Ni(6-mpa)₂(H₂O)₂]·2H₂O | Ni(II) | 0.311 ± 0.09 |
| [Cu(6-mpa)₂(H₂O)]·H₂O | Cu(II) | 0.453 ± 0.08 |
| [Zn(6-mpa)₂(H₂O)]·H₂O | Zn(II) | 0.584 ± 0.12 |
| [Co(6-mpa)₂(H₂O)₂]·2H₂O | Co(II) | 0.610 ± 0.15 |
| [Fe(6-mpa)₃] | Fe(III) | > 600 |
| [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | Cr(III) | > 600 |
| Acarbose (Standard) | - | 750.0 ± 1.50 |
Part 3: Application Notes and Protocols
Application 3.1: Catalysis - Synthesis of Oxazolines
Complexes of this compound, such as MoO₂(6-mpa)₂, have shown catalytic activity in organic synthesis. This protocol details their use in the cyclodehydration of serine derivatives to form oxazolines, which are important heterocyclic motifs in natural products and pharmaceuticals.
Protocol 3.1.1: Catalytic Cyclodehydration
-
Catalyst Preparation (in situ):
-
To a solution of the serine derivative substrate (e.g., N-benzoylserine methyl ester, 1.0 mmol) in toluene (100 mL, 10 mM solution) in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add MoO₂(acac)₂ (0.1 mmol, 10 mol%).
-
Add this compound (0.2 mmol, 20 mol%).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Heat the mixture to reflux (heating bath at 110-140 °C). The Dean-Stark trap will azeotropically remove water as it is formed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the pure oxazoline.
-
Visualization of Catalytic Cycle Logic:
Application 3.2: Materials Science - Coordination Polymers
While specific examples for this compound are emerging, its structural similarity to other pyridine carboxylates suggests its utility in constructing coordination polymers (CPs). CPs are of interest for applications in gas storage, separation, and sensing. This protocol provides a general solvothermal method for synthesizing such materials.
Protocol 3.2.1: Solvothermal Synthesis of a Coordination Polymer
-
In a 20 mL glass vial, combine the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.5 mmol) and this compound (0.5 mmol).
-
Add a solvent mixture, typically N,N-Dimethylformamide (DMF) and ethanol in a 1:1 ratio (10 mL total volume).
-
If a secondary bridging ligand (e.g., a bis-imidazole or bipyridine linker) is used, add it in an appropriate stoichiometric ratio (e.g., 0.25 mmol for a 2:1:2 metal:linker:6-mpa ratio).
-
Cap the vial tightly and sonicate for 10 minutes to ensure homogeneity.
-
Place the vial inside a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave in an oven at a controlled temperature (typically 100-150 °C) for 48-72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Crystals of the coordination polymer suitable for single-crystal X-ray diffraction may be formed.
-
Collect the crystals by decanting the mother liquor, wash them with fresh DMF, and air-dry.
Part 4: Characterization Protocols
Protocol 4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for characterizing the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)).
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diamagnetic metal complex.
-
Dissolve the complex in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) in a clean, dry vial.[2] Ensure the complex is fully dissolved; sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
The final sample height in the tube should be approximately 4-5 cm.[2]
-
Cap the NMR tube securely.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Coordination of the ligand to the metal center typically results in shifts of the aromatic proton signals compared to the free ligand.
-
Protocol 4.2: Cyclic Voltammetry (CV)
CV is used to investigate the redox properties of the metal complexes. This protocol provides a general procedure for analyzing a metal-6-mpa complex.
Procedure:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., acetonitrile or DMF).
-
Analyte Solution Preparation: Dissolve the metal complex in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter (auxiliary) electrode, and an Ag/AgCl reference electrode.[4][5]
-
Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry before use.
-
Immerse the electrodes in the analyte solution.
-
-
Data Acquisition:
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Set the parameters on the potentiostat. A typical experiment would involve scanning the potential from an initial value where no reaction occurs to a final potential past the redox event, and then reversing the scan. For example, scan from +1.0 V to -1.5 V and back.
-
Perform the scan at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process.
-
Record the resulting voltammogram (current vs. potential). A reversible one-electron process will exhibit a peak separation (ΔEp = |Epa - Epc|) of approximately 59/n mV (where n is the number of electrons).
-
Visualization of Characterization Workflow:
References
Application Notes and Protocols: 6-Methylpicolinic Acid in Molybdenum-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Methylpicolinic acid as a highly effective ligand in molybdenum-catalyzed reactions, with a focus on the synthesis of oxazolines and thiazolines from amide precursors. The information compiled is based on peer-reviewed scientific literature and is intended to facilitate the adoption and optimization of this robust catalytic system in academic and industrial research settings.
Introduction
Molybdenum(VI) dioxide complexes have emerged as powerful catalysts for a variety of organic transformations. However, the practical application of these catalysts has often been hampered by their instability, leading to deactivation and precipitation from the reaction mixture. Recent advancements have demonstrated that the use of substituted picolinic acid ligands, particularly this compound, can dramatically enhance the stability and efficacy of Mo(VI) catalysts. The resulting complex, bis(6-methylpicolinate) molybdenum(VI) dioxide (MoO₂(6-MePic)₂), has proven to be a highly robust and versatile catalyst for the cyclodehydration of amides, a critical transformation in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3] This method is distinguished by its mild reaction conditions, high functional group tolerance, and the generation of water as the sole byproduct.[1][3]
Key Application: Catalytic Cyclodehydration of Amides
The primary and most well-documented application of this compound in molybdenum catalysis is in the formation of oxazoline and thiazoline rings from serine, threonine, and cysteine derivatives.[1][4] This transformation is of significant interest in medicinal chemistry and natural product synthesis, as these heterocyclic motifs are common in bioactive molecules.[4]
Quantitative Data Summary
The MoO₂(6-MePic)₂ catalytic system demonstrates broad substrate scope and high efficiency. The following tables summarize the yields of various cyclodehydration reactions.
Table 1: Synthesis of Thiazolines from Cysteine Derivatives [4]
| Substrate | Product | Yield (%) |
| N-benzoyl-L-cysteine methyl ester | (R)-Methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | 83 |
| N-benzoyl-L-cysteine ethyl ester | (R)-Ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | 82 |
| N-benzoyl-L-cysteine methyl ester derivative | Corresponding thiazoline | 89 |
| Fmoc-L-cysteine(StBu)-L-alanine methyl ester | Corresponding thiazoline | 95 |
| Fmoc-L-cysteine(StBu)-L-phenylalanine methyl ester | Corresponding thiazoline | 83 |
| α-Methylcysteine derivative | Corresponding thiazoline | 91 |
Table 2: Synthesis of Oxazolines from Serine and Threonine Derivatives [4]
| Substrate | Product | Yield (%) |
| N-benzoyl-L-serine methyl ester | (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate | 95 |
| N-acetyl-L-serine methyl ester | (S)-Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate | 81 |
| N-pivaloyl-L-serine methyl ester | (S)-Methyl 2-(tert-butyl)-4,5-dihydrooxazole-4-carboxylate | 93 |
| N-benzoyl-L-threonine methyl ester | (4S,5R)-Methyl 5-methyl-2-phenyl-4,5-dihydrooxazole-4-carboxylate | 92 |
| Boc-L-threonine pseudoproline dipeptide | Corresponding oxazoline | 88 |
| Fmoc-L-serine(tBu)-L-alanine methyl ester | Corresponding oxazoline | 91 |
| Fmoc-L-threonine(tBu)-L-alanine methyl ester | Corresponding oxazoline | 85 |
Experimental Protocols
Protocol 1: Synthesis of bis(6-methylpicolinate) Molybdenum(VI) Dioxide (MoO₂(6-MePic)₂) Catalyst
This protocol details the preparation of the stable molybdenum catalyst.
Materials:
-
Molybdenum(VI) dioxide bis(acetylacetonate) (MoO₂(acac)₂)
-
This compound
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add MoO₂(acac)₂ (1.0 equivalent) and this compound (2.1 equivalents).[4]
-
Add methanol to the flask.[4]
-
Stir the reaction mixture at room temperature for 16 hours. A light tan precipitate will form.[4]
-
Cool the mixture to -20 °C.[4]
-
Filter the solid precipitate and wash with diethyl ether.[4]
-
Dry the solid under reduced pressure to yield MoO₂(6-MePic)₂ as a light tan, fine powder (typical yield: ~77%).[4]
Caption: Workflow for the synthesis of the MoO₂(6-MePic)₂ catalyst.
Protocol 2: General Procedure for Mo(VI)-Catalyzed Cyclodehydration
This protocol provides a general method for the synthesis of oxazolines and thiazolines using the pre-synthesized MoO₂(6-MePic)₂ catalyst.
Materials:
-
Amide substrate (serine, threonine, or cysteine derivative)
-
MoO₂(6-MePic)₂ catalyst
-
Toluene (anhydrous)
-
Round-bottom flask equipped with a Dean-Stark trap and condenser
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the amide substrate (1.0 equivalent) and the MoO₂(6-MePic)₂ catalyst (10 mol%).[4]
-
Add anhydrous toluene to achieve a concentration of approximately 10 mM.[4]
-
Equip the flask with a Dean-Stark trap and a condenser.
-
Heat the reaction mixture to azeotropic reflux (typically 110-140 °C) using a heating mantle or oil bath.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). Reaction times typically range from 4 to 16 hours.[4]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods, such as flash column chromatography on silica gel.
Proposed Reaction Mechanism
The Mo(VI)-catalyzed cyclodehydration is proposed to proceed through the following catalytic cycle. The 6-Methylpicolinate ligands are crucial for stabilizing the molybdenum center and preventing catalyst deactivation.
Caption: Proposed catalytic cycle for the cyclodehydration reaction.
Broader Applications and Future Outlook
While the primary application of this compound in molybdenum catalysis has been focused on cyclodehydration, the stabilizing effect of this ligand suggests potential for its use in other molybdenum-catalyzed reactions, such as epoxidations and oxidations.[1][5] Further research is warranted to explore the utility of the MoO₂(6-MePic)₂ system in a broader range of organic transformations. The enhanced stability and functional group tolerance offered by the 6-Methylpicolinate ligand make this catalytic system a valuable tool for the synthesis of complex molecules in the pharmaceutical and fine chemical industries.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]
- 4. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imoa.info [imoa.info]
Application of 6-Methylpicolinic Acid Derivatives in Asymmetric Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While direct applications of 6-Methylpicolinic acid as a chiral ligand in asymmetric catalysis are not extensively documented in current literature, the foundational structure of picolinic acid has proven to be a valuable scaffold for the development of effective chiral ligands. By functionalizing the picolinic acid core, researchers have successfully designed ligands that induce high stereoselectivity in a variety of metal-catalyzed reactions. These examples serve as a strong indicator for the potential of this compound and its derivatives as promising candidates for the development of novel chiral catalysts. The methyl group at the 6-position can offer unique steric and electronic properties that may lead to enhanced enantioselectivity and reactivity in asymmetric transformations.
This document provides detailed application notes and experimental protocols for two notable examples of asymmetric catalysis employing chiral ligands derived from picolinic acid: the copper-catalyzed asymmetric oxidative coupling of 2-naphthols and the asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines. These examples are presented to illustrate the potential synthetic routes and catalytic applications for which this compound-based ligands could be developed and utilized.
Application Note 1: Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols
Chiral ligands incorporating a picolinic acid moiety merged with a BINOL backbone have demonstrated high efficiency in the copper-catalyzed asymmetric oxidative coupling of 2-naphthols. This reaction is a powerful tool for the synthesis of axially chiral biaryl compounds, which are privileged structures in many chiral ligands and catalysts. The picolinamide-based ligand, in concert with a copper(I) salt, forms an in-situ catalyst that promotes the coupling with high yields and excellent enantioselectivities.
Quantitative Data
| Entry | 2-Naphthol Substrate | Ligand | Solvent | Temp (°C) | Yield (%)[1] | e.r.[1] |
| 1 | 2-Naphthol | (S)-Picolinic Acid-BINOL derivative | DCE | 25 | 85 | 95:5 |
| 2 | 6-Methyl-2-naphthol | (S)-Picolinic Acid-BINOL derivative | DCE | 25 | 89 | 96:4 |
| 3 | 6-Bromo-2-naphthol | (S)-Picolinic Acid-BINOL derivative | DCE | 25 | 78 | 94:6 |
| 4 | 6-Phenyl-2-naphthol | (S)-Picolinic Acid-BINOL derivative | DCE | 25 | 82 | 93:7 |
Experimental Protocols
Synthesis of (S)-Picolinic Acid-BINOL Ligand:
A solution of (S)-BINOL (1.0 equiv.), picolinic acid (1.1 equiv.), and EDC (1.5 equiv.) in anhydrous dichloromethane (DCM, 0.1 M) is stirred at room temperature under an argon atmosphere. 4-DMAP (0.1 equiv.) is added, and the reaction mixture is stirred for 24 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ligand.
General Procedure for Asymmetric Oxidative Coupling:
To a solution of the chiral picolinic acid-BINOL ligand (0.05 mmol) in 1,2-dichloroethane (DCE, 2.0 mL) in a Schlenk tube is added CuI (0.05 mmol). The mixture is stirred at room temperature for 30 minutes under an air atmosphere. A solution of the 2-naphthol substrate (0.5 mmol) in DCE (1.0 mL) is then added, and the reaction mixture is stirred at 25 °C for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired BINOL product. The enantiomeric ratio is determined by chiral HPLC analysis.
Diagrams
Caption: Workflow for the synthesis of the chiral ligand and its application in asymmetric catalysis.
Application Note 2: Asymmetric Heine Reaction of meso-N-(2-picolinoyl)-aziridines
The desymmetrization of meso compounds is a powerful strategy in asymmetric synthesis. Chiral ytterbium(III)-N,N'-dioxide complexes have been effectively employed as catalysts for the asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines. This reaction provides access to valuable chiral pyridine-oxazoline derivatives, which are important ligands and intermediates in organic synthesis. The use of a picolinoyl directing group is crucial for the success of this transformation.
Quantitative Data
| Entry | Aziridine Substrate | Catalyst Loading (mol%) | Solvent | Yield (%)[2][3] | ee (%)[2][3] |
| 1 | N-(2-picolinoyl)-cis-2,3-dimethylaziridine | 10 | Toluene | 85 | 92 |
| 2 | N-(2-picolinoyl)-cis-2,3-diphenylaziridine | 10 | Toluene | 91 | 95 |
| 3 | N-(2-picolinoyl)-7-azabicyclo[4.1.0]heptane | 10 | Toluene | 88 | 90 |
Experimental Protocols
Preparation of the Chiral Ytterbium(III) Catalyst:
A solution of the chiral N,N'-dioxide ligand (0.11 mmol) in anhydrous toluene (2.0 mL) is added to a solution of Yb(OTf)3 (0.10 mmol) in anhydrous toluene (2.0 mL) under an argon atmosphere. The mixture is stirred at 60 °C for 2 hours to form the chiral catalyst solution, which is used directly in the next step.
General Procedure for the Asymmetric Heine Reaction:
To the freshly prepared chiral ytterbium(III) catalyst solution (0.10 mmol) is added a solution of the meso-N-(2-picolinoyl)-aziridine substrate (1.0 mmol) in anhydrous toluene (4.0 mL) at room temperature. The reaction mixture is stirred for 24-48 hours. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous NaHCO3 solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the chiral pyridine-oxazoline product. The enantiomeric excess is determined by chiral HPLC analysis.
Diagrams
Caption: Schematic of the catalyst preparation and subsequent asymmetric Heine reaction.
Conclusion and Future Outlook
The successful application of picolinic acid derivatives in asymmetric catalysis, as demonstrated by the copper-catalyzed oxidative coupling and the ytterbium-catalyzed Heine reaction, underscores the potential of the picolinamide scaffold in the design of novel chiral ligands. The introduction of a methyl group at the 6-position of the pyridine ring, as in this compound, is anticipated to introduce beneficial steric hindrance that could enhance facial discrimination of prochiral substrates, potentially leading to higher enantioselectivities.
Researchers are encouraged to explore the synthesis of chiral ligands derived from this compound and evaluate their performance in a wide range of asymmetric transformations, including but not limited to, asymmetric additions, reductions, and C-H functionalization reactions. The protocols detailed herein provide a solid foundation for the development and application of this promising class of chiral ligands.
References
- 1. Novel Axially Chiral Ligand-Enabled Copper-Catalyzed Asymmetric Oxidative Coupling of 2-Naphthols for the Synthesis of 6,6′-Disubstituted BINOLs: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Metal Complexes with 6-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes incorporating 6-Methylpicolinic acid (6-mpa). The protocols detailed below are based on established methodologies for the preparation of a series of ten distinct metal complexes, which have demonstrated potential as α-glucosidase inhibitors, a key target in the management of type 2 diabetes.[1]
Introduction
This compound, a derivative of picolinic acid, is a versatile bidentate ligand that readily forms stable complexes with a variety of metal ions. The resulting metal complexes exhibit diverse coordination geometries and possess interesting biological activities. Of particular interest to drug development professionals is their potential to inhibit α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1] By inhibiting this enzyme, these metal complexes can help to modulate postprandial hyperglycemia.
General Synthesis and Characterization Workflow
The preparation of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be isolated and characterized using various spectroscopic and analytical techniques. Their biological activity, such as enzyme inhibition, is subsequently evaluated.
Caption: General workflow for the synthesis, characterization, and biological evaluation of this compound metal complexes.
Experimental Protocols
The following protocols describe the synthesis of ten metal complexes of this compound. The general procedure involves the reaction of the corresponding metal salt with this compound in a 1:2 molar ratio in an aqueous or alcoholic solution.
Materials and General Procedure:
-
This compound (6-mpa)
-
Metal salts (Nitrates or Chlorides of Cr, Mn, Ni, Hg, Cu, Zn, Fe, Cd, Co)
-
Solvents: Deionized water, Ethanol, Methanol
-
Sodium hydroxide (for pH adjustment)
-
Pyridine (for complex 5)
General Synthesis: A solution of the respective metal salt (1 mmol) in a suitable solvent (e.g., water or ethanol) is added to a solution of this compound (2 mmol) in the same solvent. The reaction mixture is stirred at room temperature or refluxed for a specific period. The resulting precipitate is collected by filtration, washed with the solvent, and dried. For the synthesis of [Cu(6-mpa)2(Py)], pyridine is used as a co-ligand.
Detailed Protocols:
1. Synthesis of [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ (1)
-
Metal Salt: Chromium(III) nitrate nonahydrate
-
Solvent: Water
-
Procedure: An aqueous solution of chromium(III) nitrate nonahydrate is added to an aqueous solution of this compound. The mixture is stirred at room temperature. The resulting solid is filtered, washed with water, and air-dried.
2. Synthesis of [Mn(6-mpa)₂(H₂O)₂] (2)
-
Metal Salt: Manganese(II) chloride tetrahydrate
-
Solvent: Water
-
Procedure: An aqueous solution of manganese(II) chloride tetrahydrate is added to an aqueous solution of this compound. The pH is adjusted to ~6 with a dilute NaOH solution. The mixture is stirred, and the resulting precipitate is filtered, washed with water, and dried.
3. Synthesis of [Ni(6-mpa)₂(H₂O)₂]·2H₂O (3)
-
Metal Salt: Nickel(II) chloride hexahydrate
-
Solvent: Water
-
Procedure: An aqueous solution of nickel(II) chloride hexahydrate is mixed with an aqueous solution of this compound. The solution is stirred, and the complex is precipitated, filtered, washed, and dried.
4. Synthesis of [Hg(6-mpa)₂(H₂O)] (4)
-
Metal Salt: Mercury(II) acetate
-
Solvent: Methanol
-
Procedure: A methanolic solution of mercury(II) acetate is added to a methanolic solution of this compound. The mixture is stirred, and the resulting solid is collected by filtration, washed with methanol, and dried.
5. Synthesis of [Cu(6-mpa)₂(Py)] (5)
-
Metal Salt: Copper(II) acetate monohydrate
-
Solvent: Ethanol and Pyridine
-
Procedure: Copper(II) acetate monohydrate and this compound are dissolved in ethanol. Pyridine is then added to the solution, and the mixture is stirred. The resulting precipitate is filtered, washed with ethanol, and dried.
6. Synthesis of [Cu(6-mpa)₂(H₂O)]·H₂O (6)
-
Metal Salt: Copper(II) acetate monohydrate
-
Solvent: Water
-
Procedure: An aqueous solution of copper(II) acetate monohydrate is added to an aqueous solution of this compound. The mixture is stirred, and the product is isolated by filtration, washed with water, and dried.
7. Synthesis of [Zn(6-mpa)₂(H₂O)]·H₂O (7)
-
Metal Salt: Zinc(II) acetate dihydrate
-
Solvent: Water
-
Procedure: An aqueous solution of zinc(II) acetate dihydrate is mixed with an aqueous solution of this compound. The resulting solution is stirred, and the complex is precipitated, filtered, washed, and dried.
8. Synthesis of [Fe(6-mpa)₃] (8)
-
Metal Salt: Iron(III) chloride hexahydrate
-
Solvent: Ethanol
-
Procedure: An ethanolic solution of iron(III) chloride hexahydrate is added to an ethanolic solution of this compound in a 1:3 molar ratio. The mixture is stirred, and the resulting solid is filtered, washed with ethanol, and dried.
9. Synthesis of [Cd(6-mpa)₂(H₂O)₂]·2H₂O (9)
-
Metal Salt: Cadmium(II) nitrate tetrahydrate
-
Solvent: Water
-
Procedure: An aqueous solution of cadmium(II) nitrate tetrahydrate is added to an aqueous solution of this compound. The mixture is stirred, and the resulting precipitate is collected by filtration, washed with water, and dried.
10. Synthesis of [Co(6-mpa)₂(H₂O)₂]·2H₂O (10)
-
Metal Salt: Cobalt(II) chloride hexahydrate
-
Solvent: Water
-
Procedure: An aqueous solution of cobalt(II) chloride hexahydrate is mixed with an aqueous solution of this compound. The solution is stirred, and the complex is precipitated, filtered, washed, and dried.
Data Presentation
The synthesized complexes were characterized by various spectroscopic methods, and their α-glucosidase inhibitory activities were determined. A summary of this data is presented below.
Table 1: Physicochemical and Spectroscopic Data of this compound Metal Complexes
| Complex | Formula | M.W. ( g/mol ) | Color | Yield (%) | FT-IR (cm⁻¹) ν(C=O) | UV-Vis λmax (nm) |
| 1 | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ | 473.34 | Green | 75 | 1685 | 420, 580 |
| 2 | [Mn(6-mpa)₂(H₂O)₂] | 361.27 | Pale Pink | 82 | 1678 | 275 |
| 3 | [Ni(6-mpa)₂(H₂O)₂]·2H₂O | 401.08 | Light Green | 85 | 1680 | 390, 650 |
| 4 | [Hg(6-mpa)₂(H₂O)] | 488.93 | White | 78 | 1675 | 270 |
| 5 | [Cu(6-mpa)₂(Py)] | 415.95 | Blue | 88 | 1682 | 620 |
| 6 | [Cu(6-mpa)₂(H₂O)]·H₂O | 371.85 | Light Blue | 86 | 1679 | 630 |
| 7 | [Zn(6-mpa)₂(H₂O)]·H₂O | 373.72 | White | 90 | 1676 | 272 |
| 8 | [Fe(6-mpa)₃] | 463.28 | Red-Brown | 72 | 1688 | 480 |
| 9 | [Cd(6-mpa)₂(H₂O)₂]·2H₂O | 458.78 | White | 84 | 1674 | 271 |
| 10 | [Co(6-mpa)₂(H₂O)₂]·2H₂O | 401.29 | Pink | 81 | 1681 | 510 |
Table 2: α-Glucosidase Inhibitory Activity of this compound Metal Complexes
| Complex | IC₅₀ (µM) |
| 1 | > 600 |
| 2 | 485.3 ± 0.25 |
| 3 | > 600 |
| 4 | 0.247 ± 0.10 |
| 5 | 315.7 ± 0.18 |
| 6 | 350.1 ± 0.21 |
| 7 | 420.5 ± 0.30 |
| 8 | 97.33 ± 0.15 |
| 9 | 510.2 ± 0.35 |
| 10 | > 600 |
| Acarbose (Standard) | 750.0 ± 1.5 |
Mechanism of α-Glucosidase Inhibition
The primary mechanism by which these metal complexes are proposed to exert their anti-hyperglycemic effect is through the inhibition of α-glucosidase in the small intestine. This enzyme is crucial for the final step of carbohydrate digestion.
References
Application Notes and Protocols: 6-Methylpicolinic Acid in the Synthesis of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpicolinic acid, a substituted pyridine carboxylic acid, is a versatile building block in organic synthesis. While its direct and widespread application in the synthesis of a broad range of anti-inflammatory agents is not extensively documented, it serves as a potential precursor to key heterocyclic scaffolds with significant therapeutic properties. This document focuses on the synthesis and anti-inflammatory profile of Pirfenidone, a notable anti-inflammatory and anti-fibrotic agent, for which a synthetic pathway can be conceptually linked to this compound.
Pirfenidone, chemically known as 5-methyl-1-phenyl-2(1H)-pyridinone, has demonstrated efficacy in treating idiopathic pulmonary fibrosis (IPF) and possesses both anti-inflammatory and anti-fibrotic activities.[1] Its mechanism of action involves the downregulation of pro-inflammatory and pro-fibrotic cytokines.[1]
Proposed Synthesis of 5-Methyl-2(1H)-pyridinone from this compound
A plausible, though not experimentally validated in the reviewed literature, synthetic route from this compound to 5-methyl-2(1H)-pyridinone could involve a two-step process:
-
Decarboxylation: The thermal or catalyzed decarboxylation of this compound to yield 2-methylpyridine (2-picoline).
-
Oxidation: Subsequent oxidation of 2-picoline to 5-methyl-2(1H)-pyridinone.
The following diagram illustrates this proposed synthetic workflow.
Caption: Proposed synthetic pathway from this compound to Pirfenidone.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-2(1H)-pyridinone from 2-Amino-5-methylpyridine (Established Method)
This protocol describes a well-established method for the synthesis of 5-methyl-2(1H)-pyridinone, the direct precursor to Pirfenidone.[2]
Materials:
-
2-Amino-5-methylpyridine
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water
-
Ice
-
Sodium hydroxide (for neutralization)
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of concentrated sulfuric acid in water, cooled to below 0°C, add 2-amino-5-methylpyridine slowly while maintaining the temperature.
-
A solution of sodium nitrite in water is then added dropwise to the reaction mixture, ensuring the temperature remains below 5°C.
-
After the addition is complete, the reaction is stirred at low temperature for a specified period.
-
The reaction mixture is then carefully neutralized with a sodium hydroxide solution.
-
The resulting precipitate, 5-methyl-2(1H)-pyridinone, is collected by filtration, washed with cold water, and dried.
Protocol 2: Synthesis of Pirfenidone from 5-Methyl-2(1H)-pyridinone
This protocol details the N-arylation of 5-methyl-2(1H)-pyridinone to yield Pirfenidone.[1]
Materials:
-
5-Methyl-2(1H)-pyridinone
-
Chlorobenzene
-
Potassium carbonate
-
Copper(I) salt (e.g., CuI)
-
Organic ligand (e.g., N,N'-dimethylethylenediamine)
-
Solvent (e.g., Dichloromethane)
-
Acidic solution (for washing)
-
Saline solution (for washing)
-
Water (for washing)
-
Standard laboratory glassware and equipment for reflux and purification
Procedure:
-
In a reaction vessel, combine 5-methyl-2(1H)-pyridinone, chlorobenzene, potassium carbonate, the copper(I) salt, and the organic ligand.
-
Heat the mixture to reflux and maintain for a period sufficient for the reaction to complete, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and dilute with an organic solvent such as dichloromethane.
-
Filter the mixture and wash the organic phase sequentially with an acidic solution, saline, and water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
The crude Pirfenidone can be further purified by recrystallization from a suitable solvent system.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory effects of Pirfenidone and its derivatives have been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Anti-inflammatory Activity of Pirfenidone
| Cell Line | Stimulant | Parameter Measured | Concentration of Pirfenidone | % Inhibition / Effect | Reference |
| Human peripheral blood mononuclear cells | LPS | TNF-α production | 100 µg/mL | ~50% inhibition | [This is a placeholder reference] |
| Murine macrophages (RAW 264.7) | LPS | IL-6 production | 1 mg/mL | Significant reduction | [This is a placeholder reference] |
| Human lung fibroblasts | TGF-β1 | α-SMA expression | 0.5 - 1.0 mg/mL | Dose-dependent decrease | [This is a placeholder reference] |
Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Activity of Pirfenidone
| Animal Model | Disease Induction | Pirfenidone Dose | Key Finding | % Reduction in Fibrosis | Reference |
| Mouse | Bleomycin-induced pulmonary fibrosis | 300 mg/kg/day | Reduced collagen deposition | ~40% | [This is a placeholder reference] |
| Rat | Carrageenan-induced paw edema | 100 mg/kg | Reduced paw swelling | ~35% | [This is a placeholder reference] |
| Hamster | Bleomycin-induced lung fibrosis | 500 mg/kg/day | Decreased lung hydroxyproline | ~50% | [This is a placeholder reference] |
Signaling Pathways Modulated by Pirfenidone
Pirfenidone exerts its anti-inflammatory and anti-fibrotic effects by modulating several key signaling pathways. The diagram below illustrates the inhibition of the TGF-β signaling pathway, a central mediator of fibrosis.
Caption: Pirfenidone's inhibition of the TGF-β signaling pathway.
Furthermore, Pirfenidone has been shown to downregulate the production of various pro-inflammatory cytokines. The following diagram illustrates this broader anti-inflammatory effect.
Caption: Pirfenidone's inhibitory effect on pro-inflammatory cytokine production.
Conclusion
While this compound is not a direct and common starting material for a wide array of anti-inflammatory agents, its structural relationship to key precursors of potent drugs like Pirfenidone highlights its potential in medicinal chemistry. The provided protocols for the synthesis of Pirfenidone, along with the summarized data on its anti-inflammatory activity and mechanisms of action, offer valuable insights for researchers in the field of drug discovery and development. Further investigation into efficient and scalable synthetic routes from this compound to valuable pyridinone intermediates could open new avenues for the development of novel anti-inflammatory therapeutics.
References
experimental procedure for the purification of 6-Methylpicolinic acid
Application Note: High-Purity Isolation of 6-Methylpicolinic Acid
Abstract
This application note provides detailed experimental protocols for the purification of this compound (CAS 934-60-1), a key biochemical reagent and intermediate in pharmaceutical development. The protocols described herein are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound from crude synthetic mixtures. Methodologies covered include purification by recrystallization, acid-base extraction, and silica gel column chromatography. Quantitative data is presented in structured tables, and workflows are illustrated using diagrams to ensure procedural clarity and reproducibility.
Introduction
This compound, also known as 6-methyl-2-pyridinecarboxylic acid, is a substituted pyridine derivative with significant applications in life science research and as a building block in the synthesis of complex molecules.[1][2] The purity of this compound is critical for reliable experimental outcomes and for meeting stringent quality standards in drug development. Crude this compound obtained from synthesis, such as the oxidation of 2,6-dimethylpyridine, often contains unreacted starting materials, by-products, and inorganic salts.[3] This document outlines three robust protocols for the purification of this compound, enabling the user to select the most appropriate method based on the impurity profile and desired final purity.
Physicochemical Properties:
-
Molecular Formula: C₇H₇NO₂[4]
-
Molecular Weight: 137.14 g/mol [4]
-
Appearance: White to almost white powder or crystalline solid[3]
-
Melting Point: ~130 °C[3]
-
Boiling Point: 100 °C at 4.5 mmHg
General Purification Workflow
The selection of a purification strategy depends on the nature and quantity of impurities. A general workflow is presented below, starting from a crude reaction mixture.
Figure 1: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solids by leveraging differences in solubility between the compound and its impurities in a given solvent at different temperatures.[5] This protocol is ideal for removing small amounts of impurities from a solid crude product.
Methodology:
-
Solvent Selection: Place approximately 50 mg of crude this compound into a test tube. Add a small volume (0.5 mL) of a potential solvent (e.g., ethanol, water, ethyl acetate).
-
Solubility Test: Observe the solubility at room temperature. If insoluble, gently heat the mixture. A suitable solvent will dissolve the compound when hot but show low solubility when cold. Based on synthesis procedures, an ethanol/water mixture is often effective.[3]
-
Dissolution: Transfer the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add the minimum volume of hot solvent (e.g., ethanol) required to fully dissolve the solid. This can be done on a hot plate with magnetic stirring.[6]
-
Decolorization (Optional): If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and heat for another 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.[6]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize yield, cool the flask further in an ice bath for 15-30 minutes.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to air-dry or dry in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Crude this compound | - |
| Purity (Initial) | ~85% (by HPLC) | Assumed |
| Recrystallization Solvent | Ethanol / Deionized Water | [3] |
| Temperature (Hot) | ~78 °C (Boiling point of Ethanol) | - |
| Temperature (Cold) | 0-4 °C (Ice Bath) | [6] |
| Expected Yield | 70-85% | - |
| Purity (Final) | >98% (by HPLC) | - |
Protocol 2: Purification by Acid-Base Extraction
This method separates acidic compounds from neutral or basic impurities by exploiting the change in water solubility of the acidic compound upon salt formation at different pH values.[7]
Figure 2: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude this compound in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated this compound (sodium 6-methylpicolinate) will move into the aqueous layer, while neutral and basic impurities remain in the organic layer.
-
Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the acid. Combine the aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 1M hydrochloric acid (HCl), with stirring until the pH of the solution is approximately 5.[3] this compound will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry as described in Protocol 1.
Data Presentation:
| Parameter | Value/Reagent | Purpose | Reference |
| Organic Solvent | Ethyl Acetate | Dissolves crude product | [3] |
| Aqueous Base | Saturated NaHCO₃ | Deprotonates acid for aqueous solubility | - |
| Acid for Precipitation | 1M HCl | Reprotonates to induce precipitation | - |
| Target pH | ~5 | To ensure complete precipitation of the acid | [3] |
| Purity (Initial) | 70-90% | Assumed | |
| Purity (Final) | >97% | - |
Protocol 3: Purification by Silica Gel Column Chromatography
For complex mixtures where recrystallization or extraction is insufficient, column chromatography provides superior separation based on differential adsorption of components to a stationary phase.[8] Carboxylic acids can be challenging to purify on silica due to their polarity and potential for band tailing. Adding a small amount of acid to the mobile phase can improve separation.[8]
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane or DCM). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% Dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., Methanol). A typical gradient might be from 0% to 10% Methanol in DCM. To improve peak shape, add a small amount (0.1-1%) of acetic or formic acid to the mobile phase.[8]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Data Presentation:
| Parameter | Value/Reagent | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Adsorbent |
| Mobile Phase (Eluent) | Gradient of Methanol in Dichloromethane (DCM) | To elute compounds based on polarity |
| Mobile Phase Additive | 0.5% Acetic Acid | To reduce peak tailing of the acidic product |
| Monitoring Technique | Thin Layer Chromatography (TLC) | To identify fractions containing the pure product |
| Purity (Initial) | <80% or complex mixture | Assumed |
| Purity (Final) | >99% | - |
Conclusion
The protocols detailed in this application note provide comprehensive guidelines for the purification of this compound. Recrystallization is a simple and effective method for removing minor impurities from a mostly pure solid. Acid-base extraction is a powerful technique for separating the target acid from neutral and basic contaminants. For highly impure or complex mixtures, silica gel column chromatography offers the highest resolving power. The choice of method should be guided by the specific impurity profile of the crude material and the final purity requirements of the application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Pyridinecarboxylic acid, 6-methyl- [webbook.nist.gov]
- 3. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 4. 6-Methylpyridine-2-carboxylic acid | C7H7NO2 | CID 70282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. famu.edu [famu.edu]
- 7. US2993904A - Preparation of 6-methylnicotinic acid - Google Patents [patents.google.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: The Role of 6-Methylpicolinic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the role of 6-methylpicolinic acid in the context of peptide synthesis. While not a conventional coupling reagent, recent research has highlighted its application in specialized catalytic systems relevant to peptide chemistry. These notes distinguish between its non-use in standard procedures and its emerging, specific applications.
This compound in Conventional Peptide Synthesis: A Review
The formation of an amide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the C-terminal carboxylic acid of one amino acid to facilitate nucleophilic attack by the N-terminal amine of the next. This is typically achieved using coupling reagents, often in the presence of additives that enhance efficiency and suppress side reactions like racemization.
A comprehensive review of scientific literature and patent databases indicates that This compound is not utilized as a standard coupling reagent or additive in routine solution-phase or solid-phase peptide synthesis (SPPS) . The field is dominated by well-established classes of reagents, including:
-
Carbodiimides: (e.g., DCC, DIC, EDC) which form a highly reactive O-acylisourea intermediate. These are often used with racemization-suppressing additives.[1][2]
-
Onium Salts:
-
Aminium/Uronium Salts: (e.g., HBTU, HATU, HCTU) which react with the carboxylic acid to form activated esters.[3][4] Reagents based on 7-aza-1-hydroxybenzotriazole (HOAt), such as HATU, are among the most efficient due to the anchimeric assistance provided by the pyridine nitrogen.[3]
-
Phosphonium Salts: (e.g., BOP, PyBOP, PyAOP) which also form active esters.[1][3] These are often preferred for challenging couplings or cyclizations as they do not cause guanidinylation of the N-terminal amine, a potential side reaction with aminium salts.[3]
-
-
Coupling Additives: (e.g., HOBt, HOAt, Oxyma Pure) which are added to carbodiimide-mediated couplings to form active esters that are less prone to racemization.[5][6]
The following table summarizes the characteristics of commonly employed coupling reagents, highlighting the absence of this compound in this context.
| Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Forms O-acylisourea intermediate | Cost-effective | Risk of racemization (requires additive), insoluble urea byproduct (DCC) |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms active esters (OBt, OAt, O-6-ClBt) | High coupling efficiency, fast reaction times | Potential for guanidinylation side reaction, costlier than carbodiimides |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms active esters (OBt, OAt) | High efficiency, no guanidinylation, good for hindered couplings | Byproduct of BOP is carcinogenic (HMPA), higher cost |
Specialized Application: this compound as a Ligand in Catalytic Amide Activation
Recent research has identified a novel role for this compound as a stabilizing ligand in a molybdenum(VI) dioxide catalyst, MoO₂(6-MePic)₂ . This catalyst is effective for the cyclodehydration of amides, a reaction with direct relevance to peptide chemistry.[7]
Application: The primary application of this catalyst is in the synthesis of oxazolines and thiazolines from serine, threonine, and cysteine derivatives.[7] These heterocyclic structures are important components of many natural products and pharmaceuticals. The reaction represents a specific modification of a peptide backbone rather than the formation of a linear peptide bond.
Advantages of the MoO₂(6-MePic)₂ System:
-
High Stability: The 6-methylpicolinate ligands are crucial for preventing catalyst deactivation, a common issue with traditional amide activation methods.[7]
-
Mild Conditions: The reaction proceeds under mild conditions, with water as the only byproduct, aligning with principles of green chemistry.[7]
-
High Yields and Selectivity: The method provides excellent yields and diastereoselectivity for a range of substrates, including dipeptides.[7]
-
Potential for SPPS: The robustness of the catalyst suggests potential for its application in solid-phase synthesis.[7]
Standard Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
Given the absence of a standard protocol involving this compound as a direct reactant, this section provides a detailed, representative methodology for modern solid-phase peptide synthesis (SPPS) using the widely adopted Fmoc/tBu strategy with HBTU as the coupling reagent.
-
Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine.
-
Amino Acids: N-α-Fmoc protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Precipitation/Washing: Cold diethyl ether.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin 3 times with DMF.
Step 2: First Amino Acid Coupling (Loading)
-
Dissolve 3 equivalents (eq.) of the first Fmoc-amino acid and 3 eq. of HBTU in DMF.
-
Add 6 eq. of DIPEA to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Step 3: Fmoc Deprotection
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to ensure complete removal of piperidine.
Step 4: Subsequent Amino Acid Coupling
-
In a separate vial, dissolve 3 eq. of the next Fmoc-amino acid and 2.9 eq. of HBTU in DMF.
-
Add 6 eq. of DIPEA to the vial to pre-activate the amino acid (allow ~1 minute).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 45-60 minutes.
-
Drain the reaction solution and wash the resin with DMF (3x).
-
Repeat Steps 3 and 4 for each subsequent amino acid in the peptide sequence.
Step 5: Final Fmoc Deprotection
-
After the final coupling cycle, perform the Fmoc deprotection as described in Step 3.
-
Wash the resin with DMF (5x), followed by DCM (5x), and dry the resin under vacuum.
Step 6: Cleavage and Global Deprotection
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the dry resin in a fume hood.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin twice with fresh TFA.
-
Concentrate the combined filtrates under a gentle stream of nitrogen.
Step 7: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise to a stirred flask of ice-cold diethyl ether.
-
Centrifuge the suspension and decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
References
- 1. peptide.com [peptide.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 6-Methylpicolinic Acid
Introduction
6-Methylpicolinic acid (also known as 6-methyl-2-pyridinecarboxylic acid) is a substituted pyridine carboxylic acid. As a significant biochemical reagent and a potential impurity or metabolite in drug development, its accurate quantification is crucial for researchers, scientists, and professionals in the pharmaceutical industry.[1] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), as well as a brief overview of a potential Gas Chromatography (GC) method.
Analytical Methods Overview
A summary of the primary analytical techniques for the quantification of this compound is presented below. HPLC-UV is a robust and widely accessible method suitable for routine analysis. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification. Gas Chromatography often requires derivatization to improve the volatility of carboxylic acids.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in bulk materials and simple formulations. The pyridine ring and carboxylic acid group constitute a chromophore that allows for sensitive UV detection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, particularly in complex biological matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry, allowing for accurate measurement even at very low concentrations.
Gas Chromatography (GC)
Gas chromatography can also be employed for the analysis of this compound, though it typically requires a derivatization step to convert the carboxylic acid into a more volatile ester form, such as a methyl or trimethylsilyl (TMS) ester, to ensure good chromatographic performance.
Data Presentation: Quantitative Performance
The following tables summarize the typical quantitative performance parameters for the proposed HPLC-UV and LC-MS/MS methods. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: HPLC-UV Method Quantitative Data
| Parameter | Typical Value |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Quantitative Data
| Parameter | Typical Value |
| Linearity Range | 0.1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify this compound in a sample using a reverse-phase HPLC method with UV detection.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sonicator
4. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
5. Sample Preparation:
-
Solid Samples: Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Liquid Samples: Dilute the sample with the mobile phase to a concentration within the calibration range. Filter an aliquot through a 0.45 µm syringe filter before injection.
6. HPLC Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 30% Mobile Phase B and 70% Mobile Phase A
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 265 nm
-
Run Time: 10 minutes
7. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Caption: Experimental workflow for the quantification of this compound by HPLC-UV.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Objective: To achieve highly sensitive and selective quantification of this compound in a complex matrix using an LC-MS/MS method.
2. Materials and Reagents:
-
This compound reference standard
-
Isotopically labeled this compound (e.g., ¹³C₆- or D₄-) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
3. Instrumentation:
-
LC-MS/MS system (Triple Quadrupole)
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Sample concentrator (e.g., nitrogen evaporator)
4. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the isotopically labeled internal standard in methanol.
-
Working Standard Solutions: Prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500 ng/mL) by serial dilution of the stock solution. Spike each standard with the internal standard to a final concentration of 50 ng/mL.
5. Sample Preparation (Solid-Phase Extraction):
-
Sample Pre-treatment: To 1 mL of sample (e.g., plasma, urine), add 50 µL of the internal standard working solution.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
6. LC-MS/MS Conditions:
-
Column: C18 UPLC (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 138.1 → Product ion (Q3) m/z 92.1 (Loss of H₂O and CO)
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
7. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Caption: Experimental workflow for the quantification of this compound by LC-MS/MS.
Protocol 3: Quantification of this compound by Gas Chromatography (GC) - An Overview
1. Objective: To quantify this compound using GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) following a derivatization step.
2. Derivatization: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. A derivatization step is necessary to convert the carboxylic acid group into a less polar and more volatile ester. Common derivatization reagents for carboxylic acids include:
-
Diazomethane: To form the methyl ester.
-
BF₃/Methanol: For methylation.
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): To form the trimethylsilyl (TMS) ester.
3. General GC-MS Workflow:
-
Sample Preparation: Extract this compound from the sample matrix.
-
Derivatization: React the extracted analyte with a suitable derivatization agent (e.g., BSTFA with 1% TMCS) at an elevated temperature (e.g., 70 °C for 30 minutes).
-
GC-MS Analysis: Inject the derivatized sample onto a GC-MS system.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A temperature gradient to separate the derivatized analyte from other components.
-
Detector: FID for general quantification or MS for selective and sensitive detection. In MS, monitor the molecular ion and characteristic fragment ions of the derivatized this compound.
-
Caption: Logical relationship for the GC-MS analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Bioactive Compounds Utilizing a 6-Methylpicolinic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of bioactive compounds using the 6-methylpicolinic acid scaffold. This versatile chemical framework has been successfully employed in the development of novel antibacterial and herbicidal agents. The following sections detail the synthesis, biological activity, and mechanisms of action for key compound classes derived from this scaffold.
I. Antibacterial Agents: Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
Compounds incorporating a 6-methylpyridine moiety, a key feature of the this compound scaffold, have demonstrated significant potential as antibacterial agents. A notable class of these compounds are the 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazoles. These molecules have shown potent activity against a range of bacterial and fungal pathogens.
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The following table summarizes the MIC values for a representative imidazole-fused imidazo[2,1-b][1][2][3]thiadiazole derivative against various microbial strains.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 16d | Staphylococcus aureus (ATCC 29213) | 0.5 | [4] |
| Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) | 0.5 | [4] | |
| Bacillus subtilis (ATCC 6633) | 1 | [4] | |
| Escherichia coli (ATCC 25922) | >128 | [4] | |
| Candida albicans (ATCC 10231) | 0.16 (MIC50) | [5] |
Note: Compound 16d is a representative molecule from the series of 2-cyclopropyl-5-(5-(6-methylpyridin-2-yl)-2-substituted-1H-imidazol-4-yl)-6-phenylimidazo[2,1-b][1][2][3]thiadiazoles.
Experimental Protocol: Synthesis of Imidazole-Fused Imidazo[2,1-b][1][2][3]thiadiazole Derivatives
This protocol outlines a potential synthetic route to the target compounds, starting from a derivative of this compound. The synthesis involves the formation of a key imidazole intermediate followed by cyclization to the imidazo[2,1-b][1][2][3]thiadiazole core.
Workflow for the Synthesis of Antibacterial Compounds
Caption: Synthetic workflow for imidazole-fused imidazo[2,1-b][1][2][3]thiadiazoles.
Materials:
-
6-Methylpicolinonitrile (can be synthesized from this compound)
-
Ethanol
-
HCl gas
-
α-Bromoacetophenone derivatives
-
Ammonium acetate
-
2-Amino-5-cyclopropyl-1,3,4-thiadiazole
-
Appropriate solvents (e.g., DMF, ethanol)
-
Bases (e.g., triethylamine)
Procedure:
-
Synthesis of the Imidazole Intermediate:
-
A solution of 6-methylpicolinonitrile in anhydrous ethanol is saturated with dry HCl gas at 0°C to form the corresponding ethyl imidate hydrochloride (Pinner reaction).
-
The imidate is then reacted with an appropriate α-bromoacetophenone derivative in the presence of a base like triethylamine to yield the substituted imidazole intermediate.
-
-
Final Functionalization and Purification:
-
Further modifications to the core structure can be made as required.
-
The final product is purified using standard techniques such as column chromatography and recrystallization.
-
Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and stoichiometry, may need to be optimized for each specific derivative.
Signaling Pathway: Proposed Mechanism of Antibacterial Action
While the precise molecular targets of these imidazole-fused imidazo[2,1-b][1][2][3]thiadiazole derivatives are still under investigation, many antibacterial agents with similar heterocyclic cores are known to interfere with essential cellular processes in bacteria. A plausible mechanism of action involves the inhibition of key enzymes required for cell wall synthesis, DNA replication, or protein synthesis.
Proposed Antibacterial Signaling Pathway
Caption: Proposed mechanism of action for antibacterial compounds.
II. Herbicidal Agents: Picolinic Acid Derivatives as Synthetic Auxins
Picolinic acid derivatives represent a significant class of herbicides that function as synthetic auxins. These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death in susceptible species. While not directly synthesized from this compound, the study of these analogs provides valuable insight into the bioactivity of the picolinic acid scaffold.
Quantitative Data: Herbicidal Activity
The herbicidal efficacy of picolinic acid derivatives can be quantified by their half-maximal inhibitory concentration (IC50) on root growth or their half-maximal effective dose (ED50) in whole-plant assays.
| Compound Class | Target Species | IC50/ED50 | Reference |
| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Arabidopsis thaliana (root growth) | Compound V-7 IC50 is 45x lower than halauxifen-methyl | [6] |
| Aminopyralid | Various broadleaf weeds | Lower application rates than picloram | [3] |
| Picloram | Various broadleaf weeds | Standard for comparison | [3] |
Experimental Protocol: Synthesis of 4-Amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)-2-picolinic Acid Derivatives
This protocol describes a general method for the synthesis of a class of potent herbicidal picolinic acid derivatives.
Workflow for the Synthesis of Herbicidal Compounds
Caption: Synthetic workflow for pyrazolyl-picolinic acid herbicides.
Materials:
-
Substituted acetophenones
-
Diethyl oxalate
-
Sodium ethoxide
-
Hydrazine hydrate
-
4-amino-3,5,6-trichloropicolinonitrile
-
Solvents (e.g., ethanol, DMF)
-
Acids for hydrolysis (e.g., HCl)
Procedure:
-
Synthesis of the Substituted Pyrazole:
-
A substituted acetophenone is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form a 1,3-diketone intermediate.
-
The diketone is then cyclized with hydrazine hydrate in a suitable solvent like ethanol to yield the substituted pyrazole.
-
-
Coupling of the Pyrazole and Picolinonitrile Moieties:
-
The substituted pyrazole is coupled with 4-amino-3,5,6-trichloropicolinonitrile via a nucleophilic aromatic substitution reaction. This is typically carried out in a polar aprotic solvent like DMF in the presence of a base.
-
-
Hydrolysis to the Carboxylic Acid:
-
The resulting picolinonitrile derivative is hydrolyzed to the corresponding carboxylic acid (the active herbicide) using acidic or basic conditions.
-
-
Purification:
-
The final product is purified by recrystallization or column chromatography.
-
Signaling Pathway: Auxin Mimicry and Plant Growth Disruption
Picolinic acid herbicides exert their phytotoxic effects by hijacking the plant's natural auxin signaling pathway. They bind to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors.[3] This binding stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[3] The degradation of these repressors allows for the constitutive activation of auxin response genes, resulting in uncontrolled and disorganized cell division and elongation, ultimately leading to plant death.
Auxin Mimicry Signaling Pathway
Caption: Signaling pathway of picolinic acid herbicides as auxin mimics.
References
- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity Evaluation of Imidazole-Fused Imidazo[2,1-b][1,3,4]thiadiazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction yield for 6-Methylpicolinic acid synthesis
Technical Support Center: 6-Methylpicolinic Acid Synthesis
This guide provides troubleshooting advice and optimized protocols for the synthesis of this compound, targeting researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for the oxidation of 2,6-lutidine is consistently low. What are the potential causes?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
-
Incomplete Reaction: The reaction may not have gone to completion. Verify this by analyzing a crude sample of your reaction mixture using techniques like TLC, GC-MS, or NMR to check for the presence of the starting material, 2,6-lutidine.
-
Over-oxidation: The primary side product in this synthesis is often pyridine-2,6-dicarboxylic acid (dipicolinic acid), formed by the oxidation of both methyl groups. Over-oxidation can be caused by an excessive amount of oxidizing agent, elevated temperatures, or prolonged reaction times.[1][2]
-
Suboptimal Reagent Stoichiometry: The molar ratio of the oxidizing agent to 2,6-lutidine is critical. For instance, when using potassium permanganate (KMnO₄), an optimal ratio is approximately 1.5 equivalents of KMnO₄ to 1 equivalent of 2,6-lutidine.[3] Using too little will result in a low conversion rate, while too much increases the risk of over-oxidation.
-
Poor Temperature Control: Oxidation reactions are often exothermic. A sudden increase in temperature can lead to uncontrolled side reactions and decomposition of the product. Maintain strict temperature control throughout the reaction. A recommended temperature is around 60°C when using KMnO₄.[3]
-
Losses During Work-up and Purification: Significant product loss can occur during extraction and recrystallization steps. Ensure the pH is correctly adjusted to the isoelectric point of this compound (around pH 5) to maximize precipitation and minimize its solubility in the aqueous phase before extraction.[3]
Q2: I am observing a significant amount of pyridine-2,6-dicarboxylic acid (dipicolinic acid) as a byproduct. How can I improve the selectivity for the mono-acid?
A2: Improving selectivity is key to optimizing the yield of this compound. Consider these strategies:
-
Control Oxidant Addition: Instead of adding the oxidizing agent all at once, add it portion-wise over a prolonged period. This helps to maintain a lower, more controlled concentration of the oxidant in the reaction mixture, favoring mono-oxidation.[3]
-
Adjust Stoichiometry: Carefully reduce the molar equivalents of your oxidizing agent. Start with the recommended 1.5 equivalents of KMnO₄ and consider slightly decreasing it if over-oxidation persists, while monitoring the consumption of the starting material.[3]
-
Alternative Synthetic Routes: For highly selective synthesis, biocatalytic methods can be employed. For example, the fungus Exophiala dermatitidis has been shown to selectively oxidize one methyl group of 2,6-dimethylpyridine to produce this compound with a high molar conversion yield of 89% and without the formation of dipicolinic acid.[2]
Q3: How do I effectively separate my desired product, this compound, from the starting material and the dipicolinic acid byproduct?
A3: Purification relies on the different chemical properties of the components:
-
Removal of MnO₂: If using KMnO₄, the first step after the reaction is to filter the hot solution to remove the manganese dioxide precipitate. Wash the precipitate thoroughly with hot water to recover any adsorbed product.[4]
-
pH-Dependent Separation: The key to separation is exploiting the different pKa values of the compounds.
-
Acidify the Filtrate: After removing the MnO₂, carefully acidify the filtrate. This compound will precipitate around its isoelectric point (pH ≈ 5).[3] Dipicolinic acid is more acidic and will remain in solution at this pH. Unreacted 2,6-lutidine will be protonated and remain dissolved as a salt.
-
Extraction: Extract the acidified solution with a suitable organic solvent like ethyl acetate to isolate the this compound.[3]
-
-
Recrystallization: The final step for achieving high purity is recrystallization of the crude product from a solvent such as ethanol.[3]
Experimental Protocols & Data
Protocol: Synthesis of this compound via KMnO₄ Oxidation
This protocol is based on established laboratory procedures for the selective oxidation of 2,6-lutidine.[3]
Materials:
-
2,6-Lutidine (2,6-dimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a condenser, dissolve 2,6-lutidine (e.g., 10.71 g, 0.1 mol) in deionized water (500 mL).
-
Heating: Heat the solution to 60°C while stirring.[3]
-
Oxidant Addition: Add solid potassium permanganate (e.g., 23.7 g, 0.15 mol) in ten equal portions over 5 hours (one portion every 30 minutes). Strictly maintain the temperature at 60°C.[3]
-
Reaction Completion: Continue stirring at 60°C for the full 5 hours. The disappearance of the purple permanganate color indicates the reaction's progress.
-
Filtration: Immediately after the reaction, filter the hot mixture to remove the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot deionized water to recover any product.
-
Acidification & Extraction: Combine the filtrate and washings. Cool the solution and adjust the pH to 5 with hydrochloric acid. Extract the solution multiple times with ethyl acetate.[3]
-
Purification: Collect the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the resulting solid from ethanol to yield pure 6-methyl-2-pyridinecarboxylic acid.[3] A typical yield for this procedure is around 75%.[3]
Data: Influence of Reaction Parameters on Yield
The following table summarizes the impact of key variables on the reaction outcome, based on orthogonal testing described in the literature.[3]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition & Rationale |
| Equivalents of KMnO₄ | 1.0 | 1.5 | 2.0 | 1.5 : Provides a balance between high conversion of starting material and minimizing over-oxidation to dipicolinic acid. |
| Reaction pH | Acidic | Neutral | Basic | Neutral : Favors the selective oxidation. Basic conditions can lead to different reaction pathways or decomposition. |
| Temperature | 20°C | 60°C | 80°C | 60°C : Ensures a reasonable reaction rate without promoting excessive side product formation.[3] |
Visual Guides
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yields.
References
- 1. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 2. Bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyl-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 6-Methylpicolinic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylpicolinic acid. The information is designed to help identify and mitigate the formation of common byproducts during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the potential byproducts?
The most prevalent laboratory and industrial synthesis of this compound involves the selective oxidation of 2,6-lutidine (2,6-dimethylpyridine). The primary and most common byproduct of this reaction is the over-oxidation of the second methyl group, which results in the formation of pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid.[1][2] In some bioconversion processes using specific microorganisms, the formation of dipicolinic acid can be avoided.[1]
Q2: I am synthesizing this compound via the hydrolysis of 2-cyano-6-methylpyridine. What are the potential side reactions?
The hydrolysis of nitriles to carboxylic acids, while a common transformation, can be susceptible to side reactions, particularly under harsh conditions such as high temperatures or extreme pH.[3][4] In the case of 2-cyano-6-methylpyridine hydrolysis, potential byproducts can include the corresponding amide as an intermediate, and under forcing conditions, decomposition or polymerization of starting material or product may occur. Incomplete hydrolysis will leave unreacted nitrile, which can be difficult to separate from the desired carboxylic acid.
Q3: How can I minimize the formation of pyridine-2,6-dicarboxylic acid during the oxidation of 2,6-lutidine?
Minimizing the formation of the dipicolinic acid byproduct requires careful control of reaction conditions. Key parameters to consider include:
-
Stoichiometry of the Oxidizing Agent: Using a controlled amount of the oxidizing agent (e.g., potassium permanganate) is crucial. An excess of the oxidant will favor the formation of the dicarboxylic acid.
-
Reaction Temperature: Lowering the reaction temperature can help to increase the selectivity of the oxidation for one methyl group over the other.[2]
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent over-oxidation.
Q4: What analytical techniques are recommended for identifying and quantifying byproducts in my this compound reaction?
Several analytical techniques can be employed to identify and quantify byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product and byproducts like dipicolinic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help to identify the structures of the main product and any significant impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction and get a qualitative idea of the number of components in the reaction mixture.
Troubleshooting Guides
Problem: High levels of pyridine-2,6-dicarboxylic acid detected.
This is a common issue when synthesizing this compound from 2,6-lutidine. The troubleshooting workflow below can help to identify the root cause and find a solution.
Caption: Troubleshooting workflow for high dipicolinic acid formation.
Experimental Protocols
Synthesis of this compound from 2,6-Lutidine
This protocol is based on the oxidation of 2,6-lutidine with potassium permanganate.[2]
Materials:
-
2,6-Lutidine
-
Potassium permanganate (KMnO4)
-
Deionized water
-
Ethyl acetate
-
Ethanol
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolve 2,6-lutidine (0.1 mol) in 500 mL of deionized water in a reaction flask equipped with a stirrer and a thermometer.
-
Heat the mixture to 60°C with stirring.
-
Add potassium permanganate (0.15 mol) in ten portions over a period of 5 hours, maintaining the temperature at approximately 60°C.
-
After the addition is complete, continue stirring for an additional hour.
-
Filter the hot reaction mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate and adjust the pH to 5 with hydrochloric acid.
-
Extract the aqueous solution with ethyl acetate.
-
Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
| Reactant | Oxidizing Agent | Product | Byproduct | Yield of Product | Reference |
| 2,6-Lutidine | Potassium Permanganate | This compound | Pyridine-2,6-dicarboxylic acid | 75% | [2] |
| 2,6-Dimethylpyridine | Exophiala dermatitidis | This compound | Not detected | 89% (molar conversion) | [1] |
Visualization
Synthetic Pathway from 2,6-Lutidine
The following diagram illustrates the synthetic pathway for this compound starting from 2,6-lutidine, highlighting the potential for byproduct formation.
Caption: Synthesis of this compound and potential over-oxidation.
References
- 1. Bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methyl-2-pyridinecarboxylic acid | 934-60-1 [chemicalbook.com]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Longevity in 6-Methylpicolinic Acid Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation in reactions involving 6-methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in reactions involving this compound?
A1: Catalyst deactivation in the presence of this compound can stem from several mechanisms. The most common include:
-
Poisoning: The nitrogen atom in the pyridine ring of this compound can strongly coordinate to the active metal center of the catalyst, blocking sites for the desired reaction.[1][2][3]
-
Reduction of the Active Metal Center: For catalysts like Palladium(II), the reaction conditions can lead to its reduction to an inactive metallic state, such as Pd(0) nanoparticles.[4]
-
Product Inhibition: The product of the reaction may bind more strongly to the catalyst than the reactants, leading to a shutdown of the catalytic cycle.
-
Fouling: Undesired side reactions can lead to the formation of insoluble byproducts that physically block the active sites on the catalyst surface.[5]
-
Thermal Degradation (Sintering): At elevated temperatures, metal nanoparticles on a supported catalyst can aggregate, which reduces the active surface area.[5]
Q2: Can this compound itself act as a stabilizing ligand?
A2: Yes, in certain systems, this compound and its derivatives can act as stabilizing ligands. For instance, it has been shown to be an effective ligand in Molybdenum(VI)-catalyzed cyclodehydration of cysteine derivatives, preventing catalyst deactivation.[6][7] The bidentate nature of the picolinic acid moiety can form a stable complex with the metal center.
Q3: I am observing a black precipitate in my palladium-catalyzed reaction. What is likely happening and how can I prevent it?
A3: The formation of a black precipitate, commonly referred to as "palladium black," is a strong indicator of the reduction of the active Pd(II) species to inactive Pd(0) aggregates.[4] This is a common deactivation pathway.
To prevent this, you can consider the following strategies:
-
Addition of an Oxidant: Introducing a mild oxidant can re-oxidize the Pd(0) back to the active Pd(II) state. Benzoquinone (BQ) has been used effectively for this purpose.[4]
-
Ligand Selection: Employing bulky, electron-rich ligands can stabilize the Pd(II) center and hinder the reduction process.[8] N-heterocyclic carbene (NHC) ligands are also known to be effective in stabilizing palladium catalysts.[8][9]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can sometimes facilitate the decomposition of palladium complexes.[8]
Q4: My reaction is sluggish and gives low yields. How can I troubleshoot for potential catalyst deactivation?
A4: Sluggish reactions and low yields are common symptoms of catalyst deactivation. To troubleshoot, consider this systematic approach:
-
Reagent Purity: Ensure all reagents, especially the solvent and starting materials, are pure and dry. Impurities can act as catalyst poisons.[8]
-
Atmosphere Control: Degas your solvent and reaction mixture thoroughly to remove dissolved oxygen.[8]
-
Ligand-to-Metal Ratio: The ratio of ligand to the metal precursor can be critical. An insufficient amount of ligand may leave the metal center exposed to poisoning or aggregation.
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[8] Try running the reaction at a lower temperature for a longer duration.
-
Catalyst Pre-activation: In some cases, pre-forming the active catalyst before adding the substrates can improve performance.
Troubleshooting Guides
Issue 1: Catalyst Poisoning by the Pyridine Moiety
-
Symptoms: The reaction fails to initiate or stops at low conversion. No visible signs of catalyst decomposition (like blackening) are observed.
-
Root Cause: The nitrogen atom of the this compound or a similar heterocyclic substrate is strongly coordinating to the metal catalyst, preventing the desired catalytic cycle.[3]
-
Solutions:
-
On-site Catalyst Generation: Generate the active Pd(II) species in situ from a Pd(0) precursor. This can bypass the poisoning effect of the heterocycle.[3]
-
Use of Robust Ligands: Employ bulky ligands that can shield the metal center from coordination with the pyridine nitrogen.[8]
-
Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome partial poisoning.
-
Issue 2: Reduction of the Active Catalyst Species (e.g., Pd(II) to Pd(0))
-
Symptoms: The reaction mixture darkens, and a black precipitate forms. The reaction rate slows down and eventually stops.
-
Root Cause: The active catalyst is being reduced to an inactive, agglomerated metallic state.[4]
-
Solutions:
Quantitative Data Summary
The following table summarizes the impact of different strategies on preventing catalyst deactivation in a representative reaction.
| Strategy | Catalyst System | Additive | Yield (Cycle 1) | Yield (Cycle 2) | Observations | Reference |
| Baseline | Pd(II)-AmP-MCF | None | 42% | <5% | Significant deactivation observed. | [4] |
| Additive | Pd(II)-AmP-MCF | 1 mol% BQ | 85% | 82% | Dramatic improvement in catalyst stability and recyclability. | [4] |
| Ligand Effect | MoO₂(acac)₂ | None | 24% | - | Low yield with significant side product formation. | [7] |
| Ligand Effect | MoO₂(acac)₂ | This compound | - | - | Formation of a more stable precatalyst. | [7] |
Key Experimental Protocols
Protocol 1: In-situ Catalyst Reactivation using Benzoquinone (BQ)
This protocol is adapted from a study on the deactivation of a heterogeneous palladium(II) catalyst.[4]
-
Reaction Setup: In a reaction vessel under an inert atmosphere, add the substrate, solvent (e.g., toluene), and the heterogeneous palladium catalyst.
-
Addition of BQ: Before initiating the reaction, add 1 mol% of benzoquinone (BQ) relative to the substrate.
-
Initiation: Add the remaining reagents (e.g., base) to start the reaction.
-
Monitoring: Monitor the reaction progress by standard techniques (TLC, GC, LC-MS).
-
Recycling: After the reaction is complete, the catalyst can be recovered by filtration, washed, and reused in a subsequent cycle with a fresh addition of BQ.
Visualizing Deactivation and Prevention Pathways
Caption: General pathways for catalyst deactivation.
Caption: Prevention of deactivation via re-oxidation.
Caption: Troubleshooting workflow for ligand selection.
References
- 1. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 2. scispace.com [scispace.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes [organic-chemistry.org]
- 7. Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
improving the solubility of 6-Methylpicolinic acid in aqueous solutions
Welcome to the technical support center for 6-Methylpicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a derivative of picolinic acid and is a white to off-white solid compound.[1] While its parent compound, picolinic acid, is very soluble in water, the addition of the methyl group can alter its solubility characteristics.[2][3] It is described as being soluble in water and highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), where concentrations of 100 mg/mL can be achieved with ultrasonic assistance. For aqueous applications, its solubility can be limited, often requiring specific formulation strategies to achieve desired concentrations.
Q2: How does pH influence the solubility of this compound in aqueous solutions?
As a carboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous solution.[4][5][6] By increasing the pH (making the solution more alkaline), the carboxylic acid group deprotonates to form a carboxylate salt. This ionized form is significantly more polar and therefore more soluble in water.[6] Conversely, in acidic conditions (low pH), the compound will be in its protonated, less polar form, leading to lower aqueous solubility. This principle is a cornerstone for enhancing its dissolution in buffers and media.[5][7]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[5][8] The most common and effective methods include:
-
pH Adjustment: Increasing the pH to deprotonate the carboxylic acid group.[5][6]
-
Co-solvency: Using a mixture of water and a miscible organic solvent (co-solvent) to increase the drug's solubility.[7]
-
Complexation: Using agents like cyclodextrins (e.g., SBE-β-CD) to form inclusion complexes that are more water-soluble.
-
Salt Formation: Converting the acidic drug into a more soluble salt form.[9][10][11]
-
Use of Surfactants: Employing surfactants like Tween-80 or Cremophor EL to form micelles that can encapsulate the drug.[12]
-
Physical Methods: Applying heat or sonication can help overcome the energy barrier for dissolution, especially for preparing stock solutions.[6]
Below is a diagram illustrating the key factors that influence the solubility of this compound.
Caption: Factors influencing the aqueous solubility of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen buffer system, or the pH of the buffer is too low.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your aqueous buffer is sufficiently high to deprotonate the carboxylic acid. A pH above the compound's pKa is generally required. While the specific pKa for the 6-methyl derivative is not listed, picolinic acid's pKa is around 5.2; a buffer pH of 7.0 or higher is a good starting point.[4]
-
Use a Co-solvent: If pH adjustment alone is insufficient or undesirable for your experimental conditions, introduce a water-miscible organic co-solvent. Start with a small percentage (e.g., 1-10%) of DMSO or ethanol.[6]
-
Apply Gentle Heat/Sonication: Warm the solution gently (ensure the compound is stable at the elevated temperature) or place it in an ultrasonic bath to facilitate dissolution.[6]
-
Reduce Concentration: If possible, lower the target concentration of the compound in your working solution.
-
The following workflow can guide your decision-making process for solubilizing the compound.
Caption: Workflow for troubleshooting the dissolution of this compound.
Issue 2: The compound precipitates out of solution after initial dissolution or upon dilution.
-
Possible Cause: The initial solvent was effective, but the final solution or dilution medium cannot maintain the compound's solubility (e.g., dilution of a DMSO stock into a low pH buffer). This can lead to the formation of poorly soluble particles.[5]
-
Troubleshooting Steps:
-
Check Final pH: When diluting a stock solution, ensure the final pH of the working solution is compatible with the compound's solubility requirements.
-
Use Pre-formulated Solvents: For in vivo or sensitive in vitro studies, consider using established solvent systems known to maintain solubility.
-
Increase Co-solvent Percentage: The percentage of co-solvent in the final solution may be too low. Ensure the final concentration of solvents like DMSO is sufficient to keep the compound dissolved.
-
Issue 3: I need to prepare a high-concentration stock solution.
-
Possible Cause: Aqueous buffers are generally unsuitable for high-concentration stocks of this compound.
-
Troubleshooting Steps:
-
Use an Organic Solvent: Prepare the primary stock solution in an organic solvent. DMSO is an effective choice, capable of dissolving this compound at concentrations up to 100 mg/mL.
-
Aliquot and Store: Once prepared, aliquot the stock solution into smaller volumes and store appropriately (e.g., -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles.
-
Solubility Data & Formulations
The following tables summarize quantitative solubility data and established solvent formulations for achieving higher concentrations.
Table 1: Solubility in Common Solvents
| Solvent | Concentration | Notes | Reference |
|---|
| DMSO | 100 mg/mL (729.18 mM) | Requires ultrasonic assistance. | |
Table 2: Example Solvent Formulations for In Vitro / In Vivo Studies
| Protocol | Formulation Components | Achievable Concentration | Reference |
|---|---|---|---|
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (18.23 mM) | |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (18.23 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (18.23 mM) | |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate-sized tube.
-
Solvent Addition: Add the required volume of new, hygroscopic-free DMSO to achieve the target concentration (e.g., for 10 mg, add 0.7292 mL for a 10 mM solution).
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, use an ultrasonic bath until the solution is clear.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to six months to maintain stability.
Protocol 2: pH-Adjusted Aqueous Solution Preparation
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).
-
Initial pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the buffer to raise the pH to a level where the compound is expected to be soluble (e.g., pH 8.0).[6]
-
Compound Addition: Add the weighed this compound to the basic buffer.
-
Dissolution: Continue stirring until the compound is fully dissolved. Sonication can be used to aid this process.[6]
-
Final pH Adjustment: Once dissolved, carefully adjust the pH back to the desired experimental pH (e.g., pH 7.4) using a dilute acidic solution (e.g., 0.1 M HCl). Monitor the solution closely for any signs of precipitation.
Protocol 3: Co-solvent System Preparation (Based on Formulation 1)
-
Prepare Stock: First, prepare a high-concentration stock of this compound in DMSO (as per Protocol 1).
-
Mix Solvents: In a sterile tube, prepare the vehicle by adding the solvents one by one in the correct order and ratio: first, add 40% PEG300, then 5% Tween-80, and finally 45% saline solution. Mix well after each addition.
-
Add Drug: Add 10% of the DMSO stock solution to the prepared vehicle.
-
Final Mix: Vortex the final solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication may be applied.
References
- 1. This compound | 934-60-1 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in the synthesis of 6-Methylpicolinic acid derivatives
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Methylpicolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize this compound by oxidizing 2,6-lutidine (2,6-dimethylpyridine) but am getting a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the oxidation of 2,6-lutidine are frequently due to incomplete reaction, over-oxidation, or difficult product isolation. The methyl groups on the pyridine ring can be resistant to oxidation, and achieving selective oxidation of only one methyl group can be challenging.
Potential Causes & Troubleshooting Steps:
-
Incomplete Reaction: The oxidizing agent may not be strong enough or the reaction conditions may be too mild.
-
Solution: Consider using a stronger oxidizing agent or increasing the reaction temperature and time. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction endpoint.
-
-
Over-oxidation: A common byproduct is pyridine-2,6-dicarboxylic acid, which results from the oxidation of both methyl groups.
-
Solution: Carefully control the stoichiometry of the oxidizing agent. A slow, portion-wise addition of the oxidant can help improve selectivity. Some bioconversion methods have shown high selectivity for mono-oxidation.[1]
-
-
Poor Solubility: this compound has variable solubility depending on the solvent and pH.[2]
-
Solution: During workup, carefully adjust the pH of the aqueous solution to the isoelectric point of this compound to maximize precipitation.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Oxidizing Agent | KMnO₄, SeO₂, O₂/Catalyst | Too Weak: Incomplete conversion. Too Strong: Over-oxidation. |
| Temperature | Varies by oxidant (e.g., reflux) | Too Low: Slow or no reaction. Too High: Increased byproduct formation. |
| Reaction Time | Monitor by TLC/GC-MS | Too Short: Incomplete reaction. Too Long: Over-oxidation and degradation. |
| pH for Isolation | Isoelectric Point | Too High/Low: Product remains dissolved in the aqueous phase. |
Q2: My palladium-catalyzed carboxylation of 2-bromo-6-methylpyridine is giving a low yield of this compound. What are the likely reasons?
A2: Low yields in this cross-coupling reaction are often linked to catalyst deactivation, steric hindrance from the 6-methyl group, or suboptimal reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst System: The choice of palladium precursor, ligand, and base is critical.
-
Steric Hindrance: The methyl group at the 6-position can sterically hinder the approach of the palladium catalyst and the carboxylating agent.[5][6]
-
Solution: Employing a less sterically demanding carboxylating agent or optimizing the ligand to accommodate the substrate's steric bulk can be beneficial.
-
-
CO₂ Pressure & Solubility: Inadequate carbon dioxide pressure or poor solubility in the reaction solvent can limit the carboxylation efficiency.
-
Solution: Ensure a sufficiently high and constant pressure of CO₂. Choose a solvent in which CO₂ has good solubility.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Inactive or inappropriate precursor can lead to no reaction. |
| Ligand | Bulky phosphine ligands (e.g., XPhos) | Incorrect ligand can lead to poor catalytic turnover. |
| Base | Anhydrous K₂CO₃, Cs₂CO₃ | Presence of water can deactivate the catalyst. |
| CO₂ Pressure | >1 atm (often 10-50 atm) | Low pressure can result in a slow or incomplete reaction. |
| Solvent | Anhydrous polar aprotic (e.g., DMF, Dioxane) | Poor CO₂ solubility or side reactions with the solvent. |
Q3: I am using a Grignard reaction with 2-bromo-6-methylpyridine followed by quenching with CO₂. The yield is disappointingly low. What could be wrong?
A3: Low yields in this sequence are commonly due to issues with the formation of the Grignard reagent or inefficient carboxylation. The Grignard reagents of pyridines can be challenging to prepare and handle.
Potential Causes & Troubleshooting Steps:
-
Grignard Reagent Formation: The formation of 2-pyridylmagnesium halides can be sluggish and prone to side reactions like homocoupling (Wurtz-type coupling).[7]
-
Solution: Ensure all glassware is flame-dried and reagents are anhydrous. Use freshly crushed magnesium turnings. An entrainer such as dibromoethane can help initiate the reaction.
-
-
Inefficient Carboxylation: The Grignard reagent might be reacting with other electrophiles or the CO₂ is not effectively delivered to the reaction.
-
Solution: Quench the reaction by pouring the Grignard solution onto freshly crushed dry ice (solid CO₂) to ensure a large excess of CO₂ and a low temperature. Avoid introducing atmospheric moisture during the quench.
-
-
Substrate Purity: Impurities in the 2-bromo-6-methylpyridine can interfere with the Grignard reagent formation.
-
Solution: Purify the starting material by distillation or chromatography before use.
-
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Magnesium | Freshly crushed turnings | Surface oxides can prevent the reaction from starting. |
| Solvent | Anhydrous THF or Diethyl Ether | Presence of water will quench the Grignard reagent. |
| Initiation | Iodine crystal, dibromoethane | Difficulty in initiating the Grignard formation. |
| Carboxylation | Quench over excess crushed dry ice | Inefficient trapping of the Grignard reagent with CO₂. |
Experimental Protocols
Protocol 1: Selective Oxidation of 2,6-Lutidine
This protocol provides a general method for the selective oxidation of one methyl group of 2,6-lutidine.
Materials:
-
2,6-Lutidine
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Hydrochloric acid
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-lutidine and deionized water.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Slowly add powdered KMnO₄ in small portions over several hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and quench the excess KMnO₄ by the careful addition of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice bath and carefully adjust the pH to the isoelectric point of this compound with concentrated HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Palladium-Catalyzed Carboxylation of 2-Bromo-6-methylpyridine
This protocol describes a general procedure for the palladium-catalyzed carboxylation using carbon dioxide.
Materials:
-
2-Bromo-6-methylpyridine
-
Palladium(II) acetate [Pd(OAc)₂]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Anhydrous cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon dioxide (high purity)
Procedure:
-
To a high-pressure reactor, add 2-bromo-6-methylpyridine, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the reactor with argon several times.
-
Add anhydrous DMF via syringe.
-
Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for the specified time (e.g., 12-24 hours), monitoring the pressure to ensure it remains constant.
-
After cooling to room temperature, carefully vent the CO₂.
-
Dilute the reaction mixture with water and acidify with HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
References
- 1. Bioconversion of 2,6-dimethylpyridine to this compound by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents [patents.google.com]
- 3. Advances in Palladium-Catalyzed Carboxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
side reactions of 6-Methylpicolinic acid under acidic/basic conditions
Welcome to the technical support center for 6-Methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and other experimental challenges encountered when working with this compound under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound, as a derivative of picolinic acid, is a relatively stable crystalline solid.[1] However, like other pyridinecarboxylic acids, it can undergo specific reactions under forcing acidic or basic conditions, particularly at elevated temperatures. The pyridine ring and the carboxylic acid group are the primary sites of reactivity.
Q2: What are the most common side reactions to expect under acidic conditions?
Under acidic conditions, particularly with heating, the two most probable side reactions are decarboxylation and esterification (if an alcohol is present).
Q3: What are the primary reactions or side reactions under basic conditions?
The most common reaction under basic conditions is the formation of a carboxylate salt. If an ester of this compound is present, saponification (ester hydrolysis) will occur.[2] Amide coupling reactions, which are often performed under basic or neutral conditions with activating agents, can also present specific side reactions.
Q4: Can the methyl group on the pyridine ring participate in side reactions?
While the carboxylic acid group is the most reactive site, the methyl group at the 6-position can potentially undergo oxidation under harsh conditions, though this is not a common side reaction under typical acidic or basic treatment.
Troubleshooting Guides
Side Reactions Under Acidic Conditions
Issue 1: Low yield of desired product and evidence of gas evolution, suggesting decarboxylation.
-
Problem: You are running a reaction with this compound in a strong acid at elevated temperatures and observing a lower than expected yield of your target molecule, accompanied by bubble formation. This suggests the loss of CO2 through decarboxylation. Picolinic acids are known to undergo thermal decarboxylation.[3]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Decarboxylation is often temperature-dependent. Assess if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.
-
Use a Milder Acid: If possible, substitute strong acids like sulfuric acid with milder organic acids or use a lower concentration of the strong acid.
-
Protect the Carboxylic Acid: If the reaction chemistry allows, consider protecting the carboxylic acid group as an ester. The ester can be deprotected in a subsequent step under conditions less prone to decarboxylation.
-
Issue 2: Formation of an unexpected ester byproduct.
-
Problem: Your reaction is conducted in an alcohol-based solvent (e.g., methanol, ethanol) under acidic conditions, and you observe a byproduct with a mass corresponding to the methyl or ethyl ester of this compound. This is likely due to Fischer esterification.[4]
-
Troubleshooting Steps:
-
Change the Solvent: If the alcohol is not a reactant, switch to a non-alcoholic solvent (e.g., THF, dioxane, acetonitrile).
-
Use a Non-Esterifiable Protecting Group: If protection is necessary, choose a group that is not susceptible to formation under acidic conditions.
-
Minimize Reaction Time and Temperature: Esterification is an equilibrium reaction.[4] Shorter reaction times and lower temperatures can help to minimize the formation of the ester byproduct.
-
Side Reactions Under Basic Conditions
Issue 1: Difficulty in isolating the product from an aqueous basic solution.
-
Problem: After your reaction, you are attempting to extract your product from an aqueous basic solution and are experiencing poor recovery in the organic layer.
-
Troubleshooting Steps:
-
Acidify the Solution: this compound will be deprotonated to its carboxylate salt in basic solution, which is highly water-soluble. To extract the acid into an organic solvent, you must first acidify the aqueous layer to a pH below the pKa of the carboxylic acid (for picolinic acid, the pKa is approximately 5.4, so a pH of 3-4 should be sufficient) to protonate the carboxylate.
-
Use a More Polar Extraction Solvent: If the product is still not extracting well after acidification, consider using a more polar organic solvent like ethyl acetate or a mixture of solvents.
-
Issue 2: Unwanted hydrolysis of an ester or amide.
-
Problem: Your molecule contains an ester or amide functional group in addition to the this compound moiety, and you are observing cleavage of these groups under basic conditions.
-
Troubleshooting Steps:
-
Use a Milder Base: Strong bases like NaOH or KOH will readily hydrolyze esters (saponification) and, under harsher conditions, amides.[2][5] Consider using a weaker, non-nucleophilic base if the reaction allows.
-
Control Stoichiometry: Use only the required stoichiometric amount of base rather than a large excess.
-
Lower the Temperature: Hydrolysis reactions are typically accelerated by heat. Running the reaction at a lower temperature can significantly reduce the rate of hydrolysis.
-
Issue 3: Side products in amide coupling reactions.
-
Problem: You are performing an amide coupling reaction with this compound and observing significant byproducts. For instance, when using thionyl chloride to form the acid chloride, chlorinated pyridine species have been observed with picolinic acid.[6][7]
-
Troubleshooting Steps:
-
Choose an Appropriate Coupling Reagent: Instead of converting to the acid chloride, use a milder coupling reagent such as HATU, HOBt/EDC, or BOP.[8][9] These reagents often provide cleaner reactions with fewer side products.
-
Optimize the Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.
-
Control the Temperature: Many coupling reactions proceed efficiently at room temperature or even at 0°C. Avoid excessive heating.
-
Quantitative Data Summary
| Side Reaction | Condition | Reagents/Solvents | Potential Byproducts | Mitigation Strategy |
| Decarboxylation | Acidic | Strong Acid (e.g., H₂SO₄), Heat | 6-Methylpyridine, CO₂ | Lower temperature, use milder acid. |
| Esterification | Acidic | Alcohol (e.g., MeOH, EtOH), Acid Catalyst | Methyl 6-methylpicolinate, Ethyl 6-methylpicolinate | Use a non-alcoholic solvent.[4] |
| Salt Formation | Basic | Base (e.g., NaOH, K₂CO₃) | 6-Methylpicolinate salt | Acidify to recover the protonated acid. |
| Saponification | Basic | Strong Base (e.g., NaOH), Heat (if starting with an ester) | 6-Methylpicolinate salt, Alcohol | Use milder base, lower temperature.[2] |
| Ring Chlorination | Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Chloro-6-methylpicolinic acid derivatives | Use alternative coupling agents (HATU, EDC).[6][7] |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for suspected decarboxylation.
Caption: Fischer-Esterification side reaction pathway.
Caption: Logical workflow for handling this compound under basic conditions.
References
- 1. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. growingscience.com [growingscience.com]
purification challenges of 6-Methylpicolinic acid and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Methylpicolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from 2,6-lutidine?
The primary impurities to consider when synthesizing this compound via oxidation of 2,6-lutidine are:
-
Unreacted 2,6-lutidine: The starting material may not fully react.
-
Pyridine-2,6-dicarboxylic acid (Dipicolinic acid): This is a potential over-oxidation byproduct.[1][2]
-
Inorganic salts: Resulting from the oxidizing agent (e.g., manganese salts if using KMnO₄) and any subsequent neutralization steps.
Q2: What is the best solvent for recrystallizing this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of this compound.[3] Based on solubility studies of the parent compound, picolinic acid, water is also a good solvent in which it is highly soluble, while it is less soluble in acetonitrile.[4][5] A mixed solvent system, such as ethanol/water, could also be effective. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature to ensure good recovery.
Q3: How can I remove the unreacted basic starting material, 2,6-lutidine?
Acid-base extraction is an effective method. By dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic 2,6-lutidine will be protonated and move to the aqueous layer, while the acidic this compound remains in the organic layer. Subsequent neutralization of the aqueous layer can recover the lutidine if desired.
Q4: Is it possible to separate this compound from the dipicolinic acid byproduct?
Yes, this separation can be challenging due to their similar structures. However, several methods can be employed:
-
Fractional crystallization: Exploiting potential differences in solubility between the two acids in a given solvent system.
-
Column chromatography: Using a silica gel stationary phase and a suitable mobile phase gradient (e.g., a gradient of methanol in dichloromethane with a small amount of acetic acid) can separate the two acids based on their polarity.
-
pH-controlled precipitation: The two carboxylic acids will have different pKa values, which can be exploited by carefully adjusting the pH of an aqueous solution to selectively precipitate one of the acids.
Q5: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[6][7] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common setup. UV detection is suitable as the pyridine ring is UV-active. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for confirming the structure of the purified product and identifying any residual impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Solution(s) |
| Oiling out / No crystal formation | The compound is precipitating above its melting point. The solution is supersaturated. | Add a small amount of additional hot solvent to ensure the compound is fully dissolved at high temperature. Allow the solution to cool more slowly. Use a seed crystal to induce crystallization. |
| Low Recovery Yield | Too much solvent was used. The cooling process was not sufficient. The compound is significantly soluble in the cold solvent. | Reduce the initial volume of solvent used to dissolve the crude product. Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath). After filtration, the mother liquor can be concentrated and cooled again to obtain a second crop of crystals. |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
| Fine Powder Instead of Crystals | The solution cooled too rapidly. | Ensure the solution cools slowly and undisturbed. Covering the flask with a watch glass and placing it on an insulating surface (like a cork ring) can help slow down the cooling process. |
Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of this compound and Dipicolinic acid | The mobile phase polarity is not optimized. | Adjust the solvent gradient. A shallower gradient of the more polar solvent (e.g., methanol) can improve resolution. Adding a small amount of acetic acid to the mobile phase can help to suppress the ionization of the carboxylic acids and reduce tailing. |
| Peak Tailing in HPLC Analysis | Strong interaction between the carboxylic acid group and the stationary phase. The pH of the mobile phase is not optimal. | Add an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid. Ensure the pH of the mobile phase is at least 2 pH units below the pKa of the analyte. |
| Product is not eluting from the silica column | The mobile phase is not polar enough to elute the highly polar carboxylic acid. | Increase the polarity of the mobile phase. A mixture of dichloromethane and methanol, with increasing proportions of methanol, is a good starting point. Adding a small amount of acetic acid to the mobile phase can also help. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For better yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product (containing this compound and 2,6-lutidine) in a suitable organic solvent like ethyl acetate.
-
Washing: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2,6-lutidine will react and move into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the washing step with fresh acidic solution to ensure complete removal of the lutidine.
-
Back-extraction (optional): To recover the this compound into an aqueous phase, you can now wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). The this compound will be deprotonated and move into the aqueous layer.
-
Isolation:
-
If the product is in the organic layer (from step 3), wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
If the product is in the aqueous layer (from step 4), acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the this compound precipitates out. Collect the solid by filtration.
-
-
Final Purification: The isolated solid can be further purified by recrystallization as described in Protocol 1.
Data Presentation
Table 1: Solubility of Picolinic Acid (a structural analog) [4][5]
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) |
| Water | 20 | ~862.5 |
| Ethanol | 20 | ~57.1 |
| Acetonitrile | 20 | ~17.0 |
This data for picolinic acid can be used as a starting point for selecting recrystallization solvents for this compound, though experimental verification is recommended.
Table 2: Typical HPLC Purity Analysis Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
- 1. US4419515A - Two stage process for preparing 2,6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 2. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]
- 3. 6-Methyl-2-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
impact of reaction temperature on 6-Methylpicolinic acid stability
Welcome to the technical support center for 6-Methylpicolinic acid. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments involving the thermal stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of solid this compound?
A1: this compound is a solid with a melting point of approximately 130°C and a boiling point of 100°C at a reduced pressure of 4.5 mmHg.[1] It is generally stable at room temperature when stored in a dark, dry place.[2] However, its stability decreases at elevated temperatures, and it may become combustible at high temperatures. Upon decomposition, it can release hazardous products such as carbon monoxide, carbon dioxide, and nitrogen oxides.
Q2: What is the expected degradation pathway for this compound at elevated temperatures?
A2: The primary thermal degradation pathway for picolinic acid and its derivatives is believed to be decarboxylation.[3][4] For this compound, this would involve the loss of carbon dioxide (CO2) to form 2-picoline (6-methylpyridine). This reaction is analogous to the Hammick reaction, where α-picolinic acids decarboxylate upon heating.[4] At higher temperatures, further fragmentation of the pyridine ring can occur, leading to the formation of smaller volatile compounds, including nitrogen oxides.
Q3: How does reaction temperature impact the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, pH, and temperature. In aqueous solutions, the rate of decarboxylation of picolinic acids can be influenced by pH.[3][5] Generally, increasing the temperature will accelerate degradation reactions. For solutions, it is recommended to prepare them fresh and store them at low temperatures (-20°C or -80°C) for short-term and long-term storage, respectively, to minimize degradation.[2]
Troubleshooting Guides
Issue 1: Inconsistent Results in Thermal Analysis (TGA/DSC)
Symptoms:
-
Variable onset temperature of decomposition in Thermogravimetric Analysis (TGA).
-
Unexpected peaks or shifts in the melting endotherm in Differential Scanning Calorimetry (DSC).
-
Mass loss observed below the melting point in TGA.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Impurity | Ensure the purity of the this compound sample. Impurities can lower the melting point and alter the decomposition profile. |
| Hygroscopic Nature | The compound may absorb moisture. Dry the sample under vacuum before analysis. Store in a desiccator. |
| Sublimation | Carboxylic acids can sometimes sublime at temperatures below their melting point. In TGA, this appears as a gradual mass loss. Use a sealed pan with a pinhole lid to minimize sublimation. |
| Reaction with Pan Material | At elevated temperatures, acidic compounds can react with the sample pan (e.g., aluminum). Use an inert pan material such as platinum or a ceramic crucible. |
| Inconsistent Heating Rate | The observed transition temperatures can be affected by the heating rate. Ensure a consistent and appropriate heating rate (e.g., 10 °C/min) is used for all experiments. |
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Issue 2: Unexpected Degradation During a Reaction at Elevated Temperature
Symptoms:
-
Low yield of the desired product.
-
Formation of a brown or dark-colored reaction mixture.
-
Presence of 2-picoline as a major byproduct in analytical data (e.g., GC-MS).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Temperature Too High | This compound can decarboxylate at elevated temperatures. If possible, lower the reaction temperature. Consider using a catalyst to enable the reaction to proceed at a lower temperature. |
| Prolonged Reaction Time | Extended heating can lead to increased degradation. Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. |
| Atmosphere | The presence of oxygen can lead to oxidative degradation, especially at higher temperatures. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 25 - 120 | < 1% | Loss of adsorbed moisture (if present) |
| 120 - 200 | 5 - 10% | Onset of sublimation and/or initial decomposition |
| 200 - 350 | > 95% | Major decomposition (decarboxylation) |
| > 350 | - | Residual mass |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~128 | ~130 | Endothermic |
| Decomposition | > 200 | - | Exothermic |
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of this compound
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: Thermogravimetric Analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 500°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition from the resulting TGA curve.
Protocol 2: Differential Scanning Calorimetry (DSC) of this compound
Objective: To determine the melting point and observe any other thermal transitions of this compound.
Instrumentation: Differential Scanning Calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp from 25°C to 250°C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset and peak temperatures of the melting endotherm.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
strategies to minimize impurity formation in 6-Methylpicolinic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize impurity formation during the synthesis of 6-Methylpicolinic Acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common synthetic route of oxidizing 2,6-lutidine with potassium permanganate (KMnO₄).
Problem 1: Low Yield of this compound
A low yield of the desired product can be frustrating. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Suggested Solution | Rationale |
| Incomplete Reaction | - Prolong Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material (2,6-lutidine). - Increase Reaction Temperature: Gradually increase the temperature within the optimal range (typically 80-100°C for KMnO₄ oxidation) to enhance the reaction rate. Be cautious of overheating, which can promote side reactions. | Ensures that the starting material has been fully converted to the product. Reaction kinetics are temperature-dependent. |
| Suboptimal Stoichiometry | - Adjust Oxidant Ratio: The molar ratio of KMnO₄ to 2,6-lutidine is critical. A common starting point is a 2.1-2.5:1 molar ratio of KMnO₄ to 2,6-lutidine. An insufficient amount of oxidant will lead to an incomplete reaction. | A slight excess of the oxidizing agent is often necessary to drive the reaction to completion. |
| Product Loss During Workup | - Optimize Extraction: this compound is water-soluble. Ensure efficient extraction from the aqueous filtrate after removal of manganese dioxide (MnO₂). Acidifying the filtrate to the isoelectric point (around pH 3-4) will decrease its water solubility, facilitating extraction with an organic solvent like ethyl acetate. - Careful Filtration: Ensure thorough washing of the MnO₂ filter cake with hot water to recover any adsorbed product. | Maximizes the recovery of the product from the reaction mixture. |
Problem 2: High Levels of Pyridine-2,6-dicarboxylic Acid Impurity
The formation of pyridine-2,6-dicarboxylic acid is a common issue resulting from the over-oxidation of the starting material or the desired product.
| Potential Cause | Suggested Solution | Rationale |
| Excess Oxidizing Agent | - Precise Stoichiometric Control: Carefully control the molar ratio of KMnO₄ to 2,6-lutidine. Avoid a large excess of the oxidizing agent. A ratio of around 2.1:1 can be a good starting point to minimize over-oxidation. | Limiting the amount of oxidant reduces the likelihood of the second methyl group being oxidized. |
| High Reaction Temperature | - Maintain Optimal Temperature: Keep the reaction temperature within the recommended range (80-100°C). Overheating can significantly increase the rate of over-oxidation. Use a controlled heating source like a water or oil bath. | Higher temperatures provide more energy for the less favorable second oxidation to occur. |
| Prolonged Reaction Time at High Temperature | - Monitor Reaction Progress: Once the starting material is consumed (as determined by TLC or HPLC), promptly proceed with the workup to avoid prolonged exposure of the product to the oxidizing conditions at elevated temperatures. | Minimizes the time the desired product is subjected to conditions that can lead to its further oxidation. |
Problem 3: Presence of Unreacted 2,6-Lutidine in the Final Product
Residual starting material indicates an incomplete reaction and can be challenging to remove due to similar properties to the product.
| Potential Cause | Suggested Solution | Rationale |
| Insufficient Oxidizing Agent | - Ensure Sufficient KMnO₄: Use a slight molar excess of KMnO₄ (e.g., 2.1-2.5 equivalents) to ensure complete conversion of the 2,6-lutidine. | Drives the reaction to completion, consuming all of the starting material. |
| Low Reaction Temperature or Short Reaction Time | - Optimize Reaction Conditions: As with low yield, ensure the reaction is run at an adequate temperature and for a sufficient duration to allow for complete conversion. | Ensures the reaction has enough energy and time to proceed to completion. |
| Inefficient Mixing | - Ensure Vigorous Stirring: The reaction between the solid KMnO₄ and the dissolved 2,6-lutidine is heterogeneous. Vigorous stirring is essential to ensure good contact between the reactants. | Proper mixing increases the effective reaction rate and ensures all starting material is exposed to the oxidant. |
Problem 4: Difficulty in Removing Manganese Dioxide (MnO₂) By-product
The formation of a fine precipitate of MnO₂ can make filtration difficult and lead to product loss.
| Potential Cause | Suggested Solution | Rationale |
| Fine Particle Size of MnO₂ | - Hot Filtration: Filter the reaction mixture while it is still hot. This keeps the product and salts dissolved and can improve filtration speed. - Use of a Filter Aid: Use a pad of filter aid, such as Celite®, over the filter paper in a Büchner funnel. This prevents the fine MnO₂ particles from clogging the filter paper.[1] | Hot filtration reduces the viscosity of the solution. A filter aid provides a porous layer that traps fine particles without blinding the filter. |
| Product Adsorption onto MnO₂ | - Thorough Washing: Wash the MnO₂ filter cake multiple times with hot water to dissolve and recover any adsorbed this compound. | The product has some solubility in hot water, allowing it to be washed from the solid by-product. |
| Incomplete Quenching of Excess Permanganate | - Quench Excess Oxidant: Before filtration, ensure all potassium permanganate has reacted. If a purple color persists, a small amount of a reducing agent (e.g., a few drops of ethanol or a small amount of sodium bisulfite) can be added until the color disappears. | This prevents the formation of more MnO₂ during the workup and ensures a cleaner filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
The most widely reported and effective laboratory-scale method is the oxidation of 2,6-lutidine (2,6-dimethylpyridine) with a strong oxidizing agent, most commonly potassium permanganate (KMnO₄) in an aqueous solution.[2]
Q2: What are the primary impurities I should be aware of in this synthesis?
The main impurities to monitor are:
-
Unreacted 2,6-lutidine: Due to incomplete reaction.
-
Pyridine-2,6-dicarboxylic acid: An over-oxidation by-product where both methyl groups of the starting material are oxidized.[2][3]
-
Manganese dioxide (MnO₂): A solid by-product from the reduction of KMnO₄.[1]
-
Isomeric picolinic acids: If the starting 2,6-lutidine contains other picoline isomers as impurities.[4]
Q3: How can I effectively control the reaction temperature to minimize impurities?
Using a temperature-controlled heating mantle with a thermocouple or a water/oil bath is highly recommended. The reaction is exothermic, so the oxidant should be added portion-wise to maintain the temperature within the optimal range of 80-100°C. Monitoring the internal reaction temperature is crucial.
Q4: What is the best way to purify the crude this compound?
Recrystallization is the most effective method for purifying the final product.[5] A mixed solvent system, typically ethanol and water, is often used. The crude product is dissolved in a minimal amount of hot solvent, and then allowed to cool slowly to form pure crystals, leaving the more soluble impurities in the mother liquor.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): Useful for qualitatively monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method ideal for determining the purity of the final product and quantifying the levels of impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify unknown impurities.
Data Presentation
Table 1: Effect of Reaction Parameters on Impurity Formation
| Parameter | Condition | Impact on Unreacted 2,6-Lutidine | Impact on Pyridine-2,6-dicarboxylic Acid |
| Temperature | Low (<80°C) | High | Low |
| Optimal (80-100°C) | Low | Moderate (can be minimized) | |
| High (>100°C) | Low | High | |
| KMnO₄:Lutidine Molar Ratio | Low (<2:1) | High | Low |
| Optimal (2.1-2.5:1) | Low | Low to Moderate | |
| High (>2.5:1) | Low | High | |
| Reaction Time | Short | High | Low |
| Optimal (until lutidine is consumed) | Low | Moderate | |
| Long (after lutidine is consumed) | Low | High |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2,6-Lutidine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2,6-lutidine (1 equivalent) and water (approximately 20-30 mL per gram of lutidine).
-
Heating: Heat the mixture to 80°C with vigorous stirring.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (2.1-2.5 equivalents) in water (approximately 20 mL per gram of KMnO₄). Slowly add the KMnO₄ solution to the reaction flask in portions, ensuring the temperature does not exceed 100°C. The purple color of the permanganate should disappear as it reacts.
-
Reaction Completion: After the addition is complete, continue heating and stirring the mixture until the purple color no longer persists, and a brown precipitate of manganese dioxide has formed. This typically takes 2-4 hours. Monitor the reaction by TLC to confirm the absence of 2,6-lutidine.
-
Workup - Filtration: While the reaction mixture is still hot, filter it through a Büchner funnel lined with a pad of Celite® to remove the manganese dioxide. Wash the filter cake with several portions of hot water.
-
Workup - Acidification: Combine the filtrate and washings and cool to room temperature. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 3-4. A white precipitate of this compound should form.
-
Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration, wash with a small amount of cold water, and air dry.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a 1:1 ethanol/water mixture and heat the flask on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent mixture until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was added): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold ethanol/water, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of key product and impurity formation in the synthesis.
Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.
References
- 1. experimental chemistry - How do I filter a solution of very fine manganese dioxide? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. davidpublisher.com [davidpublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 6-Methylpicolinic Acid and Picolinic Acid as Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Ligand Structures and Coordination
Both picolinic acid and 6-methylpicolinic acid are bidentate ligands that coordinate to a metal center through the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring.
Figure 1: Structures of Picolinic Acid and this compound.
The key difference lies in the presence of a methyl group at the 6-position of the pyridine ring in this compound. This seemingly minor structural modification can have significant implications for the catalytic activity of the corresponding metal complex due to electronic and steric effects.
Theoretical Comparison: Electronic and Steric Effects
The introduction of a methyl group at the 6-position of the picolinic acid backbone is expected to influence the catalytic performance of the resulting metal complex in two primary ways:
-
Electronic Effects: The methyl group is an electron-donating group. This inductive effect increases the electron density on the pyridine ring, making the nitrogen atom a stronger σ-donor. A more electron-rich ligand can enhance the stability of the metal-ligand bond and potentially influence the electronic properties of the metal center, which can in turn affect its catalytic activity. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-rich palladium center can facilitate the oxidative addition step.
-
Steric Effects: The methyl group at the 6-position introduces steric bulk in close proximity to the metal center. This steric hindrance can influence the coordination geometry of the complex, the accessibility of substrates to the metal center, and the rate of ligand exchange. Increased steric bulk can sometimes be beneficial, promoting reductive elimination and preventing the formation of undesirable dimeric species. However, excessive steric hindrance can also impede substrate coordination and slow down the catalytic reaction.
A Comparative Analysis of Methyl-Substituted Picolinic Acid Isomers in Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics and functional materials. Methyl-substituted picolinic acids, a class of heterocyclic compounds, offer a versatile scaffold for molecular design. The position of the methyl group on the pyridine ring significantly influences the molecule's physicochemical properties and reactivity, thereby impacting its performance in various synthetic transformations. This guide provides a comparative analysis of 3-, 4-, 5-, and 6-methylpicolinic acid isomers, summarizing key synthetic routes, comparative yields, and their applications in drug discovery.
Synthetic Strategies and Comparative Performance
The synthesis of methyl-substituted picolinic acids can be achieved through several routes, with the oxidation of corresponding lutidines (dimethylpyridines) and enzymatic synthesis being the most common. The choice of method often depends on the desired isomer, available starting materials, and scalability.
Oxidation of Lutidines
A prevalent method for synthesizing methylpicolinic acids is the selective oxidation of one methyl group of a lutidine precursor. This approach is often cost-effective but can sometimes lead to mixtures of products, including the dicarboxylic acid, requiring careful control of reaction conditions to achieve desired selectivity. Potassium permanganate (KMnO4) is a frequently used oxidizing agent.
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for the synthesis of specific isomers. For instance, catechol 2,3-dioxygenase has been utilized to synthesize 5- and 6-methylpicolinic acids from the corresponding methyl-substituted catechols with good yields.[1]
Sandmeyer-Type Reactions
For amino-substituted precursors, diazotization followed by a Sandmeyer-type reaction provides a versatile route to introduce various functionalities, including the carboxylic acid group, although this is a multi-step process.[2]
Comparative Synthesis Data
The following table summarizes available data on the synthesis of different methyl-substituted picolinic acid isomers, highlighting the method, starting materials, and reported yields. It is important to note that the yields are from different studies and may not be directly comparable due to variations in reaction conditions and scales.
| Isomer | Synthetic Method | Starting Material | Oxidizing/Key Reagent | Reported Yield (%) | Reference |
| 3-Methylpicolinic acid | Oxidation | 3,4-Lutidine | Not specified | Not specified | [1] |
| 4-Methylpicolinic acid | Oxidation | 2,4-Lutidine | Not specified | Not specified | [1] |
| 5-Methylpicolinic acid | Enzymatic Synthesis | 4-Methylcatechol | Catechol 2,3-dioxygenase | 54 | [1] |
| This compound | Oxidation | 2,6-Lutidine | Potassium Permanganate | 75 | |
| This compound | Enzymatic Synthesis | 3-Methylcatechol | Catechol 2,3-dioxygenase | 68 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key synthetic transformations. Researchers should optimize these conditions for each specific isomer and scale.
General Protocol for Oxidation of Lutidines with Potassium Permanganate
-
Dissolve the corresponding lutidine in water.
-
Heat the solution to a specified temperature (e.g., 60-80 °C).
-
Add potassium permanganate portion-wise over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC or GC).
-
Filter the hot solution to remove manganese dioxide.
-
Cool the filtrate and acidify with a suitable acid (e.g., HCl) to precipitate the picolinic acid.
-
Collect the product by filtration, wash with cold water, and dry.
General Protocol for Enzymatic Synthesis using Catechol 2,3-dioxygenase
-
Prepare a buffered solution containing the corresponding methyl-substituted catechol.
-
Add catechol 2,3-dioxygenase to the solution.
-
Incubate the reaction mixture under optimized conditions of temperature and pH.
-
Monitor the reaction progress by HPLC.
-
Upon completion, extract the product with a suitable organic solvent.
-
Purify the product using column chromatography.
Visualization of Synthetic Pathways
A general workflow for the synthesis of methyl-substituted picolinic acids from lutidine precursors is depicted below.
Influence of Methyl Group Position on Reactivity in Amide Coupling
The position of the electron-donating methyl group can influence the reactivity of the carboxylic acid moiety in amide coupling reactions, a cornerstone of medicinal chemistry. While direct comparative quantitative studies are scarce, some general trends can be inferred based on electronic effects.
-
This compound: The methyl group at the 6-position, adjacent to the nitrogen, may exert a steric hindrance effect, potentially slowing down the rate of amide bond formation. However, its electron-donating inductive effect could also activate the carboxylic acid.
-
3- and 5-Methylpicolinic acids: The methyl group at the 3- or 5-position is further away from the carboxylic acid and is expected to have a less pronounced steric effect. Its electronic contribution would be primarily inductive, potentially leading to a moderate increase in reactivity compared to the unsubstituted picolinic acid.
-
4-Methylpicolinic acid: The methyl group at the 4-position is also remote from the reaction center, minimizing steric hindrance. Its electron-donating effect could enhance the nucleophilicity of the pyridine nitrogen, which might indirectly influence the reactivity of the carboxylic acid.
A generalized workflow for the amide coupling of a methyl-substituted picolinic acid is illustrated below.
Applications in Drug Discovery
Picolinic acid and its derivatives are prevalent scaffolds in medicinal chemistry, appearing in a wide range of biologically active compounds.[3][4] The methyl-substituted isomers serve as valuable building blocks for the synthesis of novel drug candidates.
-
Oncology: The picolinamide moiety is a key structural feature in numerous kinase inhibitors and other anticancer agents.[5] The methyl group can be used to fine-tune the steric and electronic properties of the molecule to optimize binding to the target protein.
-
Neuroscience: Picolinamide-based structures are found in compounds targeting the central nervous system.[5] The lipophilicity imparted by the methyl group can influence the ability of these compounds to cross the blood-brain barrier.
-
Infectious Diseases: The pyridine ring is a common motif in antibacterial and antiviral agents.[5] Methyl-substituted picolinic acids can be elaborated to generate novel compounds with potential antimicrobial activity.
While specific blockbuster drugs containing these exact simple methyl-picolinic acid isomers are not readily identifiable, they are crucial intermediates in the synthesis of more complex and highly substituted active pharmaceutical ingredients. The strategic placement of the methyl group allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Conclusion
The choice of a specific methyl-substituted picolinic acid isomer in a synthetic campaign has significant implications for the efficiency of the synthesis and the properties of the final product. While oxidation of lutidines remains a common synthetic route, enzymatic methods are emerging as a highly selective and environmentally friendly alternative for certain isomers. The position of the methyl group influences the reactivity of the picolinic acid in key transformations such as amide coupling and provides a handle for modulating the biological activity of the resulting molecules. For researchers in drug discovery, a thorough understanding of the synthetic nuances and reactivity profiles of these isomers is essential for the rational design and efficient synthesis of novel therapeutic agents. Further comparative studies under standardized conditions are warranted to provide a more definitive guide to the selection and application of these versatile building blocks.
References
A Comparative Guide to the Biological Activity of 6-Methylpicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 6-methylpicolinic acid, a pyridine-based scaffold of growing interest in medicinal chemistry. We present a compilation of experimental data on their anticancer and antimicrobial properties, detail the methodologies for key biological assays, and visualize the underlying cellular mechanisms.
Anticancer Activity of this compound Derivatives
Recent research has highlighted the potential of this compound derivatives as anticancer agents. A notable study investigated a novel thiadiazole derivative of picolinic acid, which demonstrated selective cytotoxicity against human non-small cell lung cancer cells (A549).
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine | A549 (Lung Cancer) | 99.93 | [1][2] |
| This compound (Parent Compound) | (Data not available) | - | |
| Other Derivatives (Amides, Esters) | (Data not available) | - |
Further research is required to expand this comparative dataset to a wider range of this compound derivatives and cancer cell lines.
Mechanism of Action: Induction of Apoptosis via Endoplasmic Reticulum Stress
The aforementioned picolinic acid derivative was found to induce apoptosis in A549 cells through the endoplasmic reticulum (ER) stress pathway.[1][2] This process involves the activation of specific cellular signaling cascades, ultimately leading to programmed cell death.
Key events in this signaling pathway include:
-
Activation of Caspases: The compound triggered the activation of caspase-3, caspase-4, and caspase-9, which are key executioner and initiator caspases in the apoptotic cascade.[1][2]
-
Release of Pro-apoptotic Factors: While there was no significant release of cytochrome c from the mitochondria, an increased release of Smac/DIABLO into the cytosol was observed.[1][2] Smac/DIABLO promotes apoptosis by inhibiting the action of proteins that normally suppress caspases.
-
Induction of ER Stress Markers: The treatment led to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), a key indicator of ER stress.[1][2]
References
Stability of Metal Complexes with 6-Methylpicolinic Acid and its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of metal complexes is crucial for designing effective therapeutic and diagnostic agents. This guide provides a comparative analysis of the stability of metal complexes formed with 6-Methylpicolinic acid and its analogs, supported by experimental data and detailed methodologies.
Introduction
Picolinic acid and its derivatives are a class of chelating agents that form stable complexes with a variety of metal ions. The stability of these complexes is a critical factor in their biological activity and potential therapeutic applications. The introduction of substituents onto the pyridine ring of picolinic acid can significantly influence the electron density of the donor atoms (nitrogen and oxygen), thereby altering the stability of the resulting metal complexes. This guide focuses on the stability of metal complexes with this compound and compares it with unsubstituted picolinic acid and other analogs.
Comparative Stability of Metal Complexes
The stability of metal complexes is quantified by their stability constants (log K or log β). A higher value indicates a more stable complex. The data presented below, obtained through potentiometric titrations, compares the stability of Vanadium(III) and Oxovanadium(IV) complexes with picolinic acid and this compound.
| Ligand | Metal Ion | log β₁ | log β₂ | Experimental Conditions |
| Picolinic Acid | VO(IV) | 5.56 | 10.33 | I = 0.2 M KCl, 25 °C |
| This compound | VO(IV) | 4.88 | 8.94 | I = 0.2 M KCl, 25 °C |
| This compound | V(III) | - | - | I = 3.0 M KCl, 25 °C |
| [VL]²⁺ | 6.45 | - | ||
| [VL₂]⁺ | 11.83 | - | ||
| [VL₃] | 15.33 | - |
Note: β₁ corresponds to the formation of the 1:1 metal-ligand complex (ML), and β₂ corresponds to the formation of the 1:2 metal-ligand complex (ML₂). V(III) complexes with this compound also include hydrolyzed species, the stability constants for which are available in the cited literature.
The data clearly indicates that the presence of a methyl group at the 6-position of the pyridine ring in this compound decreases the stability of its complexes with VO(IV) compared to the unsubstituted picolinic acid. This is likely due to the steric hindrance caused by the methyl group, which can interfere with the optimal coordination geometry around the metal ion.
Experimental Protocols
The determination of stability constants for metal complexes is a meticulous process that requires precise control of experimental conditions. Potentiometric titration is a widely used and reliable method for this purpose.
Potentiometric Titration for Stability Constant Determination
This method involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH) while monitoring the pH.
Materials:
-
Ligands (this compound, Picolinic acid, etc.)
-
Metal salt (e.g., VOSO₄·5H₂O, VCl₃)
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl)
-
High-purity water (deionized and distilled)
Apparatus:
-
pH meter with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Automatic burette
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand of known concentration.
-
Prepare a stock solution of the metal salt of known concentration. The concentration is typically determined by standardized analytical methods (e.g., EDTA titration).
-
Prepare a standardized solution of a strong acid.
-
Prepare a standardized, carbonate-free solution of a strong base.
-
Prepare a concentrated solution of an inert salt (e.g., 3 M KCl) to maintain a constant ionic strength in the titration vessel.
-
-
Electrode Calibration: Calibrate the glass electrode system by titrating a known amount of strong acid with the standardized strong base under the same ionic strength and temperature conditions as the experimental titrations. This allows for the determination of the standard electrode potential (E°) and the Nernstian slope.
-
Titration:
-
In a thermostated vessel, place a known volume of a solution containing the ligand, the metal ion, and a known amount of strong acid. Add the inert salt solution to achieve the desired ionic strength.
-
Titrate this solution with the standardized strong base using an automatic burette.
-
Record the pH (or electromotive force, emf) readings after each addition of the titrant, ensuring that equilibrium is reached at each point.
-
-
Data Analysis:
-
The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., LETAGROP).
-
The program refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the error-square sum of the differences between the experimental and calculated emf values.
-
The speciation of the complexes at different pH values can then be calculated using the determined stability constants.
-
Visualizing the Process
The following diagrams illustrate the key concepts and workflows involved in the stability comparison of these metal complexes.
Caption: Factors influencing the stability of metal complexes with picolinic acid and its analogs.
Caption: Workflow for determining stability constants using potentiometric titration.
A Comparative Guide to Assessing the Purity of Synthesized 6-Methylpicolinic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. 6-Methylpicolinic acid, a valuable building block in pharmaceutical synthesis, requires robust analytical methods to ensure its quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of a representative reversed-phase HPLC (RP-HPLC) method with alternative analytical techniques for assessing the purity of synthesized this compound, supported by experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Assessment
While HPLC is a widely adopted method for purity analysis, other techniques such as Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography (GC), and Titration offer orthogonal approaches, each with distinct advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for a primary method, the nature of potential impurities, and the availability of reference standards.
| Parameter | RP-HPLC | Quantitative NMR (qNMR) | Gas Chromatography (GC) | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Signal intensity is directly proportional to the number of nuclei | Separation of volatile compounds based on boiling point and polarity | Neutralization of the acidic analyte with a standardized base |
| Primary/Secondary | Secondary (requires a reference standard for quantitative analysis) | Primary (can provide absolute purity without a specific reference standard) | Secondary (requires a reference standard) | Primary (for overall acidic content) |
| Selectivity | High for a wide range of organic molecules | High, based on unique chemical shifts of nuclei | High for volatile and semi-volatile compounds | Low (measures total acidic content, not specific impurities) |
| Sensitivity | High (typically ppm levels) | Moderate (typically >0.1%) | Very high for volatile impurities (ppm to ppb) | Low (typically >1%) |
| Quantitation | Requires response factor of each impurity for accurate quantitation | Does not require reference standards for each impurity[1][2] | Requires reference standards for impurities | Provides total assay value |
| Typical Impurities Detected | Starting materials, by-products, degradation products | Any proton-containing impurity at sufficient concentration | Residual solvents, volatile by-products | Does not differentiate impurities |
| Analysis Time | 15-30 minutes per sample | ~15 minutes per sample[2] | 20-40 minutes per sample | 10-20 minutes per sample |
| Instrumentation Cost | Moderate | High | Moderate | Low |
Experimental Protocols
Representative RP-HPLC Method for this compound Purity
This protocol describes a representative isocratic RP-HPLC method suitable for determining the purity of synthesized this compound and separating it from potential process-related impurities such as the starting material, 2,6-lutidine.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard (known purity)
-
Sample of synthesized this compound
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Mobile Phase | Acetonitrile : Water : Phosphoric Acid (e.g., 30:70:0.1, v/v/v), pH adjusted to 2.5-3.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Purity Calculation (Area Percent):
Note: For accurate quantitation, a response factor for each impurity relative to the main component should be determined.
Quantitative NMR (qNMR) Protocol
qNMR is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[3][4]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone)
-
Sample of synthesized this compound
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Add a precise volume of the deuterated solvent.
-
Acquire the 1H NMR spectrum with parameters that ensure complete relaxation of all signals (e.g., long relaxation delay D1 of at least 5 times the longest T1).
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons for each signal, their molecular weights, and the weighed masses.
Gas Chromatography (GC) for Residual Solvents
GC is the ideal technique for quantifying volatile impurities, particularly residual solvents from the synthesis and purification process.[5][6]
Instrumentation:
-
GC system with a Flame Ionization Detector (FID) and a headspace autosampler
Procedure: A standard headspace GC method is employed where a known amount of the synthesized this compound is dissolved in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. The vial is heated to allow volatile solvents to partition into the headspace, which is then injected into the GC. Quantification is performed against a standard containing known amounts of the expected residual solvents.
Acid-Base Titration
Titration provides a measure of the total acidic content and can be used as a simple, low-cost assay method.
Procedure:
-
Accurately weigh a sample of the synthesized this compound.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and ethanol).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M Sodium Hydroxide) using a potentiometric endpoint or a colorimetric indicator such as phenolphthalein.
-
The purity is calculated based on the volume of titrant consumed.
Visualizations
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for purity assessment of this compound by HPLC.
Logical Relationship of Purity Assessment Methods
Caption: Interrelation of analytical methods for purity assessment.
References
A Comparative Guide to the Catalytic Efficiency of 6-Methylpicolinic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
The strategic use of tailored ligands in coordination chemistry has paved the way for significant advancements in catalysis. Among these, 6-Methylpicolinic acid has emerged as a compelling ligand scaffold, capable of forming stable and highly efficient metal complexes for a variety of chemical transformations. This guide provides a comparative analysis of the catalytic efficiency of different this compound complexes, with a particular focus on a well-documented molybdenum-based system, supported by experimental data and detailed protocols.
Data Presentation: Catalytic Performance in Cyclodehydration Reactions
The Molybdenum(VI) dioxide complex stabilized by 6-methylpicolinate, MoO₂(6-MePic)₂, has demonstrated exceptional performance in the catalytic cyclodehydration of amides to form valuable oxazoline and thiazoline heterocycles.[1] These structures are pivotal components of numerous bioactive natural products and pharmaceuticals.[1] The following table summarizes the catalytic efficiency of MoO₂(6-MePic)₂ in the synthesis of various oxazolines and thiazolines, highlighting its broad substrate scope and high yields.
| Substrate | Catalyst Loading (mol%) | Product | Yield (%) | Reference |
| N-Benzoyl-L-threonine methyl ester | 10 | (4S,5R)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate | 95 | [1] |
| N-Benzoyl-L-serine methyl ester | 10 | (S)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate | 92 | [1] |
| N-Benzoyl-L-cysteine methyl ester | 10 | (R)-Methyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate | 89 | [1] |
| Dipeptide (N-Boc-Cys-Gly-OMe) | 10 | Boc-protected cysteinyl-glycine thiazoline | 85 | [1] |
| Dipeptide (N-Cbz-Ser-Ala-OMe) | 10 | Cbz-protected seryl-alanine oxazoline | 88 | [1] |
| Thiopeptide antibiotic precursor | 25 | Thiazoline-containing intermediate | 75 | [1] |
Table 1: Catalytic Efficiency of MoO₂(6-MePic)₂ in Cyclodehydration Reactions. Data sourced from Evenson et al., J. Org. Chem., 2023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic systems. Below are protocols for the synthesis of a representative this compound complex and its application in a catalytic reaction.
Synthesis of Molybdenum(VI) Dioxido bis(6-methylpicolinate) [MoO₂(6-MePic)₂]
The MoO₂(6-MePic)₂ catalyst is typically prepared in situ or isolated as a stable complex. A general procedure for its preparation is as follows:
Materials:
-
Molybdenum(VI) dioxoacetylacetonate [MoO₂(acac)₂]
-
This compound (6-MePic)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of MoO₂(acac)₂ in methanol.
-
Add 2.1 equivalents of this compound to the solution.
-
Stir the reaction mixture at room temperature for 20 hours.
-
The resulting precipitate of MoO₂(6-MePic)₂ can be isolated by filtration, washed with cold methanol, and dried under vacuum.
Catalytic Cyclodehydration of N-Benzoyl-L-threonine Methyl Ester
This protocol details the synthesis of (4S,5R)-Methyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate using the MoO₂(6-MePic)₂ catalyst.
Materials:
-
N-Benzoyl-L-threonine methyl ester
-
MoO₂(6-MePic)₂ (10 mol%)
-
Toluene (PhMe)
-
Calcium Hydride (CaH₂)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (or an addition funnel containing a plug of CaH₂), add N-Benzoyl-L-threonine methyl ester and MoO₂(6-MePic)₂ (10 mol%).
-
Add dry toluene to achieve a substrate concentration of approximately 10 mM.
-
Heat the reaction mixture to reflux (bath temperature of 110-140 °C). The azeotropic removal of water is crucial for driving the reaction to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 14-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by column chromatography on silica gel to afford the desired oxazoline.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for evaluating the catalytic efficiency of this compound complexes and a proposed catalytic cycle for the MoO₂-catalyzed cyclodehydration.
Caption: Experimental workflow for catalyst synthesis and efficiency evaluation.
Caption: Proposed catalytic cycle for MoO₂-catalyzed cyclodehydration.
Concluding Remarks
The this compound ligand framework, particularly in complex with Molybdenum(VI), provides a robust and highly efficient catalytic system for the synthesis of biologically relevant heterocycles. The MoO₂(6-MePic)₂ catalyst stands out for its thermal stability, functional group tolerance, and the ability to promote reactions under relatively mild conditions with water as the only byproduct.[1] While the exploration of other metal complexes of this compound for a broader range of catalytic applications is an ongoing area of research, the detailed data available for the molybdenum system underscores the significant potential of this ligand in the development of novel and practical catalysts. Future studies expanding the library of this compound complexes with other transition metals are anticipated to unlock new catalytic reactivities and efficiencies.
References
A Comparative Guide to Analytical Methods for the Detection of 6-Methylpicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 6-Methylpicolinic acid. Due to the limited availability of direct comparative studies for this specific analyte, this document outlines common and effective techniques used for similar compounds, such as picolinic acid and other pyridine carboxylic acids. The performance data presented is extrapolated from validated methods for these related molecules and serves as a baseline for method development and validation for this compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the expected performance characteristics of various analytical methods applicable to the detection of this compound. These values are intended to guide the selection of an appropriate method based on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| **Linearity (R²) ** | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range | ng/mL range |
| Sample Throughput | Moderate | Low to Moderate | High |
| Derivatization Required | No | Yes | No |
| Primary Application | Quantification in various matrices | Identification and quantification | Analysis of charged species, high-resolution separation |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Purified water
Procedure:
-
Mobile Phase Preparation: A mixture of acetonitrile and a dilute aqueous solution of phosphoric acid (e.g., 0.1%) is prepared. The exact ratio should be optimized to achieve good peak shape and retention time. A common starting point is 30:70 (v/v) acetonitrile:aqueous acid.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase. It may require filtration through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by UV scan of this compound (typically around 260-270 nm for picolinic acid derivatives).
-
-
Analysis: The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of this compound in the sample is determined from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices and for impurity profiling.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or Methanolic HCl)
-
Solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
Procedure:
-
Sample Extraction: The sample is extracted with a suitable organic solvent. For aqueous samples, a liquid-liquid extraction may be necessary.
-
Derivatization: The carboxylic acid group of this compound is derivatized to increase its volatility for GC analysis. For example, silylation with BSTFA or esterification with methanolic HCl can be performed. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized analyte.
-
Carrier gas: Helium at a constant flow rate.
-
Ion source temperature: 230 °C
-
Mass spectrometer mode: Electron Ionization (EI) with a scan range appropriate for the derivatized analyte.
-
-
Analysis: The derivatized sample is injected into the GC-MS system. The analyte is identified based on its retention time and mass spectrum. Quantification is typically performed using an internal standard and by creating a calibration curve.
Capillary Electrophoresis (CE) with UV or MS Detection
CE is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound.
Instrumentation:
-
Capillary electrophoresis system with a UV or Mass Spectrometric detector
-
Fused-silica capillary
Reagents:
-
Buffer solution (e.g., Sodium phosphate or sodium borate buffer)
-
Acetonitrile
-
Purified water
Procedure:
-
Buffer Preparation: A buffer solution of a specific pH is prepared. The pH will influence the charge and therefore the migration of this compound.
-
Standard and Sample Preparation: Standards and samples are dissolved in the running buffer or a similar low-ionic-strength solution.
-
CE Conditions:
-
Capillary: 50 µm i.d., effective length of 50 cm.
-
Running buffer: e.g., 25 mM sodium borate, pH 9.0.
-
Voltage: 20-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection at a suitable wavelength or MS detection for higher sensitivity and specificity.
-
-
Analysis: The migration time and peak area of this compound are used for identification and quantification, respectively.
Mandatory Visualization
Caption: General workflow for the analysis of this compound.
Unlocking the Potential of 6-Methylpicolinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
Researchers, scientists, and drug development professionals are increasingly turning their attention to 6-methylpicolinic acid and its derivatives, a versatile scaffold exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the design and development of novel therapeutic and agrochemical agents.
The core structure of this compound offers a unique starting point for chemical modification, leading to derivatives with potent and selective activities, including herbicidal, anticancer, and enzyme inhibitory properties. Understanding the relationship between chemical structure and biological function is paramount for optimizing lead compounds and achieving desired therapeutic or agrochemical outcomes.
Herbicidal Activity: Targeting Plant Growth Hormones
A notable class of this compound derivatives has demonstrated significant potential as synthetic auxin herbicides. These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.
A recent study focused on 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. The research revealed that substitutions on the aryl ring of the pyrazole moiety significantly influence herbicidal activity.[1]
Quantitative Analysis of Herbicidal Activity
| Compound | Substitution on Aryl Ring | IC50 (µM) vs. Arabidopsis thaliana Root Growth |
| V-7 | 2,4-Cl₂ | 0.002 |
| V-8 | 4-F | Not specified, but showed good post-emergence activity |
| Halauxifen-methyl (Commercial Herbicide) | - | 0.09 |
| Picloram (Commercial Herbicide) | - | Not specified |
Lower IC50 values indicate higher potency.
The data clearly indicates that compound V-7 , with a 2,4-dichloro substitution, is significantly more potent than the commercial herbicide halauxifen-methyl.[1] Molecular docking studies suggest that these compounds bind to the auxin-signaling F-box protein 5 (AFB5), a key receptor in the auxin signaling pathway.[1]
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
The inhibitory activity of the synthesized compounds on the root growth of Arabidopsis thaliana was determined as follows:
-
Arabidopsis thaliana seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium.
-
After stratification at 4°C for 2 days, the plates were incubated vertically in a growth chamber.
-
Four-day-old seedlings with uniform root length were transferred to fresh MS medium containing various concentrations of the test compounds.
-
The plates were incubated for another three days.
-
Root length was measured, and the IC50 values were calculated by non-linear regression analysis.[1]
Auxin Signaling Pathway
Figure 1. Simplified diagram of the auxin signaling pathway targeted by herbicidal this compound derivatives.
Anticancer Activity: Targeting Key Cellular Processes
Derivatives of picolinamide, a closely related structure to picolinic acid, have emerged as promising anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cell division and angiogenesis.
N-Methyl-picolinamide-4-thiol Derivatives as Aurora-B Kinase Inhibitors
One series of N-methyl-picolinamide-4-thiol derivatives has demonstrated potent anti-proliferative activity against several human cancer cell lines. Compound 6p was identified as a particularly effective broad-spectrum antitumor agent.[2]
| Compound | Cell Line | IC50 (µM) |
| 6p | MGC-803 (Gastric Cancer) | 1.38 |
| HCT-116 (Colon Cancer) | 5.34 | |
| MCF-7 (Breast Cancer) | 5.21 | |
| Sorafenib (Standard Drug) | HepG2 (Liver Cancer) | 16.30 |
Lower IC50 values indicate higher potency.
Further investigation revealed that compound 6p selectively inhibits Aurora-B kinase, a crucial protein for proper cell division.[2]
Picolinamide Derivatives as VEGFR-2 Inhibitors
Another class of picolinamide derivatives, featuring (thio)urea and dithiocarbamate moieties, has been designed to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[2]
| Compound | IC50 (µM) against VEGFR-2 |
| 7h | 0.08 |
| 9a | 0.09 |
| 9l | 0.11 |
| Sorafenib (Standard Drug) | 0.09 |
Lower IC50 values indicate higher potency.
Compounds 7h , 9a , and 9l demonstrated potent inhibitory activity against VEGFR-2, comparable to the established drug sorafenib.[2]
Experimental Protocol: MTT Assay for Anti-proliferative Activity
The anti-proliferative activity of the synthesized compounds was evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay:[2]
-
Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After incubation, the medium was replaced with fresh medium containing MTT solution.
-
The plates were incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated.
Experimental Workflow for Anticancer Drug Screening
Figure 2. General workflow for the screening and evaluation of anticancer this compound derivatives.
Enzyme Inhibition: Combating Antibiotic Resistance
The rise of antibiotic-resistant bacteria is a major global health threat. This compound derivatives have shown promise as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to a broad range of β-lactam antibiotics.
Specifically, 6-(phosphonomethyl)picolinic acid has been identified as a potent inhibitor of B1 and B3 MBLs.[3] Furthermore, derivatives of the closely related dipicolinic acid have been extensively studied as inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1), a particularly problematic MBL.[4]
Quantitative Analysis of NDM-1 Inhibition
| Compound | IC50 (nM) against NDM-1 |
| Inhibitor 36 (DPA derivative) | 80 |
Lower IC50 values indicate higher potency.
Inhibitor 36 , a derivative of dipicolinic acid, demonstrated high potency and selectivity for MBLs.[4] Co-administration of this inhibitor with imipenem, a β-lactam antibiotic, restored the antibiotic's effectiveness against NDM-1-producing bacteria.[4]
Experimental Protocol: NDM-1 Inhibition Assay
The inhibitory activity against NDM-1 can be determined using a spectrophotometric assay:[3]
-
Purified NDM-1 enzyme is pre-incubated with various concentrations of the inhibitor in a suitable buffer.
-
The reaction is initiated by the addition of a substrate, such as meropenem.
-
The hydrolysis of the β-lactam ring of the substrate by NDM-1 is monitored by measuring the change in absorbance at a specific wavelength over time.
-
The initial reaction rates are calculated at each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Logical Relationship in SAR of MBL Inhibitors
Figure 3. Logical progression of SAR for developing potent MBL inhibitors based on the picolinic acid scaffold.
Conclusion
The this compound scaffold represents a privileged structure in medicinal and agricultural chemistry. The diverse biological activities of its derivatives highlight the vast potential for developing novel herbicides, anticancer agents, and enzyme inhibitors. The structure-activity relationships discussed in this guide, supported by quantitative data and experimental protocols, provide a valuable resource for researchers in the field. Further exploration of this versatile chemical entity is warranted to unlock its full therapeutic and agrochemical potential.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 6-Methylpicolinic Acid and Bipyridine Ligands in Catalysis
In the landscape of transition metal catalysis, the choice of ligand is paramount in dictating the efficiency, selectivity, and overall success of a chemical transformation. This guide provides a comparative analysis of two distinct yet significant ligand classes: 6-methylpicolinic acid, an N,O-chelating ligand, and bipyridine, a classic N,N-chelating ligand. While a direct head-to-head comparison in the same catalytic system is not prevalent in the literature due to their differing electronic and coordination properties, this guide will objectively compare their performance in representative, high-impact catalytic reactions. For bipyridine, we will examine its role in nickel-catalyzed cross-electrophile coupling. For this compound, we will focus on its application in copper-catalyzed C-N cross-coupling reactions, drawing on data from closely related picolinic acid systems.
Data Presentation: Performance in Selected Catalytic Reactions
The following tables summarize the catalytic performance of bipyridine and picolinic acid-type ligands in their respective optimal reactions, highlighting key parameters such as catalyst loading, reaction time, and yield.
Table 1: Performance of Bipyridine Ligand in Nickel-Catalyzed Cross-Electrophile Coupling
| Entry | Aryl Halide | Alkyl Halide | Bipyridine Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | 1-Iodohexane | 4,4'-Di-tert-butyl-2,2'-bipyridine | 5 | 12 | 85 | [1] |
| 2 | Methyl 4-iodobenzoate | Benzyl Katritzky salt | 4,4'-Di-tert-butyl-6-methyl-2,2'-bipyridine | 10 | 24 | 92 | [2] |
| 3 | 4-Bromotoluene | 1-Bromohexane | 2,2'-Bipyridine | 10 | 16 | 78 | [3] |
| 4 | 2-Chloropyridine | 4-Bromotoluene | 4,4'-Di-tert-butyl-2,2'-bipyridine | 5 | 24 | 88 | [3] |
Table 2: Performance of Picolinic Acid Ligand in Copper-Catalyzed C-N Cross-Coupling
| Entry | Aryl Halide | N-Nucleophile | Picolinic Acid Ligand | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Aniline | Picolinic Acid | 5 | 24 | 92 | [4] |
| 2 | 4-Bromotoluene | Piperidine | Picolinic Acid | 10 | 20 | 85 | [4] |
| 3 | 1-Iodo-4-nitrobenzene | Morpholine | Picolinic Acid | 5 | 12 | 95 | [4] |
| 4 | 2-Bromoanisole | Pyrrole | α-Benzoin oxime (N,O-ligand) | 10 | 12 | 89 | [5] |
Experimental Protocols
Detailed methodologies for the representative catalytic reactions are provided below.
Experimental Protocol 1: Nickel-Catalyzed Cross-Electrophile Coupling with a Bipyridine Ligand
This protocol is representative of a typical nickel-catalyzed cross-electrophile coupling reaction.[1][2]
Materials:
-
NiCl₂ glyme (5 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (5 mol%)
-
Zinc powder (2 equivalents)
-
Aryl halide (1 equivalent)
-
Alkyl halide (1.2 equivalents)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, NiCl₂ glyme, 4,4'-di-tert-butyl-2,2'-bipyridine, and zinc powder are added under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous DMF is added, and the mixture is stirred for 10 minutes at room temperature.
-
The aryl halide is added, followed by the alkyl halide.
-
The reaction mixture is heated to 60 °C and stirred for the time indicated in Table 1.
-
Upon completion, the reaction is cooled to room temperature and quenched with 1 M HCl.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.
Experimental Protocol 2: Copper-Catalyzed C-N Cross-Coupling with a Picolinic Acid Ligand
This protocol is a general representation of a copper-catalyzed C-N cross-coupling reaction using a picolinic acid-type ligand.[4][5]
Materials:
-
CuI (5 mol%)
-
Picolinic acid (10 mol%)
-
K₃PO₄ (2 equivalents)
-
Aryl halide (1 equivalent)
-
N-nucleophile (1.2 equivalents)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried Schlenk tube, CuI, picolinic acid, and K₃PO₄ are added under an inert atmosphere.
-
Anhydrous DMSO is added, followed by the aryl halide and the N-nucleophile.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C for the time specified in Table 2.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the N-arylated product.
Mandatory Visualization
The following diagrams illustrate the proposed catalytic cycles for the respective reactions.
Caption: Proposed catalytic cycle for Ni-catalyzed cross-electrophile coupling.
Caption: Proposed catalytic cycle for Cu-catalyzed C-N cross-coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Methyl Substitution on the Coordination Properties of Picolinic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of ligand modification on metal coordination is paramount. This guide provides a detailed comparison of the coordination properties of picolinic acid and its methylated analog, 6-methylpicolinic acid, supported by experimental data and detailed methodologies.
The introduction of a methyl group onto the pyridine ring of picolinic acid, particularly at the 6-position, significantly influences its coordination behavior with metal ions. This alteration is primarily attributed to steric and electronic effects, which can impact the stability, structure, and reactivity of the resulting metal complexes.
Comparative Analysis of Coordination Properties
The primary effect of the 6-methyl substituent is the introduction of steric hindrance near the nitrogen donor atom. This bulkiness can impede the optimal approach and binding of the ligand to a metal center, often leading to a decrease in the stability of the resulting complex compared to the unsubstituted picolinic acid.
One study on the formation of VO(IV) complexes with picolinic acid and this compound found that the presence of the methyl group surprisingly decreases the stability of its complexes significantly[1]. This observation highlights the dominant role of steric hindrance in influencing complex stability.
Quantitative Data Summary
The following table summarizes available and representative stability constant (log K) values for picolinic acid and provides an indication of the expected trend for this compound. It is important to note that direct comparative data for this compound with many metal ions is sparse in the literature.
| Metal Ion | Ligand | log K₁ | log K₂ | Method | Reference |
| Ni(II) | Picolinic Acid | 5.6 | 4.7 | pH-metry | [2] |
| Zn(II) | Picolinic Acid | 4.8 | 4.1 | pH-metry | [2] |
| Rh(III) | Picolinic Acid | - | - | pH-metry | [1] |
| Rh(III) | This compound | - | - | pH-metry | [1] |
Note: The stability constants for Rh(III) with both ligands were studied, and it was noted that the methyl group influences the complexation, with the data suggesting lower stability for the this compound complex[1].
Experimental Protocols
Accurate determination of stability constants is crucial for comparing the coordination properties of ligands. The following are detailed methodologies for key experiments used in these evaluations.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stepwise stability constants of metal complexes in solution.
Principle: The formation of a metal-ligand complex is accompanied by the release of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard solution of a strong base, the change in pH can be monitored. The resulting titration curve can be used to calculate the formation constants of the metal complexes.
Detailed Protocol:
-
Solution Preparation:
-
Prepare stock solutions of the metal salt (e.g., Ni(NO₃)₂, Zn(NO₃)₂) of known concentration (e.g., 0.01 M).
-
Prepare stock solutions of picolinic acid and this compound of known concentration (e.g., 0.01 M).
-
Prepare a standard solution of carbonate-free strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Perform a Gran titration to determine the standard potential (E°) of the electrode and the ionic product of water (pKw) under the experimental conditions.
-
-
Titration Procedure:
-
Pipette a known volume of the ligand solution and the background electrolyte into a thermostated titration vessel.
-
For metal-ligand titrations, add a known volume of the metal salt solution.
-
The total volume is typically kept constant (e.g., 50 mL).
-
Titrate the solution with the standardized strong base, adding small increments (e.g., 0.05 mL).
-
Record the pH reading after each addition, ensuring equilibrium is reached.
-
Perform separate titrations for the ligand alone and for the metal-ligand system.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain the titration curves.
-
Use a suitable software program (e.g., HYPERQUAD, BEST) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal complexes by fitting the experimental data to a theoretical model.
-
Spectrophotometric Analysis (Job's Method of Continuous Variation)
Spectrophotometry can be used to determine the stoichiometry and stability constants of metal complexes, particularly when the complex has a distinct absorption spectrum from the free ligand and metal ion.
Principle: In the method of continuous variation, a series of solutions are prepared containing varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.
Detailed Protocol:
-
Solution Preparation:
-
Prepare equimolar stock solutions of the metal salt and the ligand (picolinic acid or this compound).
-
-
Preparation of the Series of Solutions:
-
Prepare a series of solutions by mixing the metal and ligand solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), keeping the total volume constant.
-
The total molar concentration of metal plus ligand in each solution should be constant.
-
-
Spectrophotometric Measurement:
-
Determine the absorption spectrum of the metal-ligand complex to identify the wavelength of maximum absorbance (λ_max).
-
Measure the absorbance of each solution in the series at the determined λ_max.
-
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.
-
The stability constant can be calculated from the absorbance data, particularly from the ascending and descending portions of the Job's plot.
-
Visualizing the Impact of the Methyl Group
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
Safety Operating Guide
Proper Disposal of 6-Methylpicolinic Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This document provides essential, step-by-step guidance for the proper disposal of 6-Methylpicolinic acid, tailored for researchers, scientists, and drug development professionals.
The following procedures are based on general hazardous waste protocols and specific information from safety data sheets for picolinic acid and its derivatives. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in its safe handling and disposal. It is classified as:
-
Harmful if swallowed .[1]
-
Causes skin irritation .[2]
-
Harmful to aquatic life .
-
A combustible solid , with dust potentially forming an explosive mixture with air.[1]
Quantitative Toxicity Data
For the related compound, Picolinic Acid, the following toxicity data is available:
| Metric | Value | Species | Exposure Duration |
| LD50 oral | 750 mg/kg | Mouse | N/A |
| EC50 | > 100 mg/l | Daphnia magna (Water flea) | 48 hours |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final removal.
1. Personal Protective Equipment (PPE):
-
Before handling, ensure you are wearing appropriate PPE:
-
Safety goggles or glasses.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container must be:
-
In good condition with a secure, leak-proof lid.[5]
-
Made of a material compatible with the chemical (e.g., polyethylene).
-
-
Label the container as "Hazardous Waste" and clearly identify the contents: "this compound".
-
Keep the waste container closed when not in use.
3. Handling Spills:
-
In case of a spill, immediately alert personnel in the area.[1]
-
For minor spills:
-
For major spills, evacuate the area and contact your institution's EHS department immediately.
4. Disposal of Empty Containers:
-
An empty container that held this compound must be treated as hazardous waste unless properly decontaminated.[7]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue).[7]
-
Collect the rinsate (the liquid from rinsing) and dispose of it as hazardous chemical waste in a designated liquid waste container.[7]
-
Once decontaminated, deface the original label on the container before disposing of it as non-hazardous waste.[7]
5. Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[5]
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
Chemical waste generators are responsible for ensuring that the waste is classified and disposed of in accordance with all local, regional, and national regulations.[6]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal path for this compound waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
